Ammonium stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNZKPRONVOMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Record name | AMMONIUM STEARATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0027353 | |
| Record name | Ammonium stearate | |
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Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium stearate appears as white to yellow paste or liquid with a weak ammonia odor. May float or sink in water. (USCG, 1999), Liquid | |
| Record name | AMMONIUM STEARATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Octadecanoic acid, ammonium salt (1:1) | |
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Density |
1.01 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | AMMONIUM STEARATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1002-89-7 | |
| Record name | AMMONIUM STEARATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ammonium stearate | |
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| Record name | Octadecanoic acid, ammonium salt (1:1) | |
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| Record name | Ammonium stearate | |
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| Record name | AMMONIUM STEARATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Ammonium Stearate: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium stearate, the ammonium salt of stearic acid, is a versatile amphiphilic compound with a wide range of applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and formulation into a drug delivery system are provided, along with quantitative data presented in structured tables and visual workflows to facilitate understanding and practical application.
Chemical Identity and Formula
This compound is an organic chemical compound with the molecular formula C₁₈H₃₉NO₂.[1] It is the salt formed from the reaction of a weak acid, stearic acid, and a weak base, ammonia.
Chemical Formula: CH₃(CH₂)₁₆COONH₄[2]
Physicochemical Properties
This compound is a yellow-white powder or paste with a slight fatty odor.[2][3] Its physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | References |
| Molecular Weight | 301.51 g/mol | [1][4][5] |
| Appearance | Yellow-white powder or paste | [2][3] |
| Odor | Slight fatty odor | [2] |
| CAS Number | 1002-89-7 | [3][4] |
Thermal Properties
| Property | Value | References |
| Melting Point | 21-24 °C (70-75 °F) | [1][2] |
| Boiling Point | Decomposes | [2] |
| Flash Point | >140 °F |
Solubility
| Solvent | Solubility | References |
| Water | Slightly soluble | [2][3] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [1] |
| Benzene | Slightly soluble | [1][2] |
| Toluene | Soluble (hot) | [1] |
| Acetone | Insoluble | [1][2] |
Spectral Data
| Technique | Key Peaks/Shifts |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (ammonium ion), C-H stretching (alkyl chain), and COO⁻ stretching (carboxylate anion). |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the long alkyl chain of the stearate moiety and the protons of the ammonium cation. |
| ¹³C NMR Spectroscopy | Resonances for the carbons of the alkyl chain and the carboxylate carbon of the stearate anion. |
Synthesis of this compound
This compound is typically synthesized through the neutralization reaction between stearic acid and an ammonium source, such as ammonium hydroxide or ammonium carbonate.[2]
General Reaction Scheme
The reaction involves the protonation of ammonia by the carboxylic acid group of stearic acid to form the ammonium cation and the stearate anion.
Caption: General reaction for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of an this compound Emulsion
This protocol is adapted from a patented method for producing a stable this compound emulsion.
Materials:
-
Stearic Acid (15-35% by weight)
-
20% Ammonia Water (6-14% by weight)
-
Lauryl Sodium Sulfate (1-3% by weight)
-
Water (remainder)
Equipment:
-
Reaction vessel with a stirrer
-
Emulsifying tank with a high-shear mixer
Procedure:
-
Charging the Reactor: Sequentially add the specified amounts of stearic acid, lauryl sodium sulfate, and water to the reaction vessel.
-
Initial Mixing: Stir the mixture at room temperature (10-25 °C) until it is homogeneous.
-
Addition of Ammonia: Slowly add the 20% ammonia water to the mixture while continuing to stir.
-
High-Shear Mixing: Increase the stirring speed to 1200-1600 rpm and continue mixing until all the stearic acid has reacted and a fluid this compound liquid is formed.
-
Emulsification: Transfer the this compound liquid to the emulsifying tank.
-
Homogenization: Homogenize the liquid at a high speed (2600-3200 rpm) until the emulsion turns a silvery-white color and the viscosity is ≤ 350 cps.
-
Standing and Filtration: Allow the emulsion to stand for 1-2 hours, and then filter it to obtain the final this compound emulsion.
Caption: Experimental workflow for the synthesis of an this compound emulsion.
Applications in Research and Drug Development
This compound's amphiphilic nature makes it a valuable excipient in pharmaceutical formulations, where it can function as an emulsifying agent, stabilizer, and lubricant.
Emulsifying Agent
This compound is used to stabilize oil-in-water (o/w) emulsions in creams, lotions, and other topical formulations. Its lipophilic tail orients into the oil phase, while the hydrophilic ammonium head remains in the aqueous phase, reducing the interfacial tension and preventing coalescence of the oil droplets. The typical concentration of this compound in these formulations can range from 1% to 5%.
Lubricant and Glidant
In the manufacturing of solid dosage forms, such as tablets and capsules, this compound can be used as a lubricant to reduce friction between the tablet surface and the die wall during ejection.
Drug Delivery Systems
This compound can be employed as a surfactant in the formulation of various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.
Detailed Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound
This protocol describes a general method for preparing SLNs using a hot homogenization technique, where this compound can be used as a surfactant.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Drug (lipophilic)
-
This compound (as a surfactant)
-
Co-surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer (optional)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the this compound and any co-surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size to the nanometer range. Alternatively, continue high-speed homogenization for an extended period.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caption: Experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Safety and Handling
This compound is generally considered to be of low toxicity. However, it can cause skin and eye irritation.[6] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, toxic fumes of ammonia and nitrogen oxides may be released.[6]
Conclusion
This compound is a versatile and functional excipient with established applications in the pharmaceutical and cosmetic industries. Its properties as an emulsifier, stabilizer, and lubricant make it a valuable component in the formulation of a wide range of products. For researchers and drug development professionals, understanding the physicochemical properties and functional characteristics of this compound is crucial for its effective utilization in the design and development of novel drug delivery systems and other advanced formulations. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the practical application of this compound in a research and development setting.
References
- 1. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Synthesis of Ammonium Stearate from Stearic Acid and Ammonia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ammonium stearate, a versatile compound with applications in various fields, including the pharmaceutical industry as an emulsifier, lubricant, and stabilizing agent. This document details the core chemical principles, experimental protocols, and analytical characterization of this compound synthesized from stearic acid and ammonia.
Core Principles of Synthesis
The synthesis of this compound is fundamentally an acid-base neutralization reaction. Stearic acid (CH₃(CH₂)₁₆COOH), a long-chain saturated fatty acid, reacts with an ammonia source to form the ammonium salt, this compound (CH₃(CH₂)₁₆COONH₄). The reaction is typically carried out in a suitable solvent, and the choice of the ammonia source and reaction conditions can influence the purity, yield, and physical form of the final product.
The primary ammonia sources for this synthesis include:
-
Aqueous Ammonia (Ammonium Hydroxide, NH₄OH): A common and straightforward reagent for this reaction.[1]
-
Ammonium Carbonate ((NH₄)₂CO₃): This reagent can also be used and may offer better control over the reaction by avoiding excessive foaming.
-
Gaseous Ammonia (NH₃): Can be bubbled through a solution or suspension of stearic acid in a suitable solvent.
The reaction stoichiometry is a 1:1 molar ratio of stearic acid to ammonia. However, in practice, an excess of the ammonia source is often used to ensure the complete conversion of the stearic acid.
Experimental Protocols
This section outlines detailed methodologies for the synthesis of this compound, including a method for preparing a high-purity solid and a common emulsion-based process.
Synthesis of High-Purity Solid this compound
This protocol focuses on the preparation of solid, high-purity this compound suitable for research and pharmaceutical applications.
Materials:
-
Stearic Acid (high purity)
-
Ammonium Hydroxide (28-30% NH₃ solution)[1]
-
Ethanol (95% or absolute)
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of stearic acid in a minimal amount of warm ethanol with gentle stirring.
-
Reaction: While stirring, slowly add a slight molar excess of concentrated ammonium hydroxide solution dropwise to the stearic acid solution. An immediate precipitation of this compound may be observed.
-
Completion of Reaction: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation. Collect the solid this compound by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted stearic acid or excess ammonia.
-
Purification by Recrystallization: Dissolve the crude this compound in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Synthesis of this compound Emulsion
This protocol describes a common method for producing a stable this compound emulsion.[2][3]
Materials:
-
Stearic Acid
-
Ammonia Water (e.g., 20%)
-
Lauryl Sodium Sulfate (as an emulsifier)
-
Deionized Water
Equipment:
-
Reaction vessel with a high-speed stirrer/homogenizer
-
Emulsifying tank
Procedure:
-
Initial Mixture: In a reaction vessel, add the calculated amounts of stearic acid, lauryl sodium sulfate, and water.[2][3]
-
Temperature Control: Adjust the temperature of the mixture to 10-25°C.[2][3]
-
Addition of Ammonia: While stirring, slowly add the ammonia water to the mixture.[2][3]
-
High-Speed Stirring: Increase the stirring speed to 1200-1600 rpm until the stearic acid is completely melted and a fluid this compound liquid is formed.[2]
-
Emulsification: Transfer the liquid to an emulsifying tank and emulsify at a high speed (e.g., 2600-3200 rpm) until the liquid becomes silvery-white with a metallic luster and the viscosity is ≤ 350 cps.[2]
-
Standing and Filtration: Allow the emulsion to stand for 1-2 hours, and then filter to obtain the final this compound emulsion.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉NO₂ | [1] |
| Molar Mass | 301.51 g/mol | [1] |
| Appearance | Yellow-white powder | [1] |
| Melting Point | 70-75 °F (21-24 °C) | [1] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water, benzene, xylene, naphtha; practically insoluble in acetone. | [1] |
Table 2: Reaction Parameters for this compound Emulsion Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 10-25 °C | [2][3] |
| Initial Stirring Speed | 1200-1600 rpm | [2] |
| Emulsification Speed | 2600-3200 rpm | [2] |
| Final Product Viscosity | ≤ 350 cps | [2][3] |
Characterization and Purity Assessment
Purity Determination by Titration
The purity of the synthesized this compound can be determined by a simple acid-base titration. A known weight of the this compound sample is dissolved in a suitable solvent (e.g., ethanol) and titrated with a standardized solution of hydrochloric acid (HCl) using a suitable indicator. The endpoint indicates the neutralization of the stearate anion, allowing for the calculation of the purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of this compound. The spectrum of the product should show the disappearance of the broad O-H stretching band of the carboxylic acid dimer in stearic acid (typically around 2500-3300 cm⁻¹) and the appearance of characteristic peaks for the ammonium salt.
Expected FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3000 | N-H stretching vibrations of the ammonium ion (NH₄⁺) |
| ~2955 and ~2850 | Asymmetric and symmetric C-H stretching of the alkyl chain |
| ~1560 | Asymmetric COO⁻ stretching of the carboxylate anion |
| ~1470 | C-H scissoring of the CH₂ groups |
| ~1400 | Symmetric COO⁻ stretching of the carboxylate anion |
The presence of the strong carboxylate stretches and the N-H stretches of the ammonium ion, coupled with the absence of the characteristic carboxylic acid O-H and C=O bands, confirms the successful synthesis of this compound.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and purification process for high-purity this compound.
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Core chemical reaction for the synthesis of this compound.
References
physical and chemical properties of ammonium stearate powder
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Stearate Powder
Introduction
This compound is an organic ammonium salt of stearic acid, a long-chain saturated fatty acid.[1] It presents as a yellow-white to tan, wax-like solid or powder with a faint odor of ammonia.[2][3] This compound and its dispersions have various applications, including in the production of vanishing creams, waterproofing cements, and as a foam stabilizer and rheology modifier in coatings and latex compounds.[1][3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is the product of the reaction between stearic acid and ammonia. Its chemical structure consists of the ammonium cation (NH₄⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻).
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | Ammonium octadecanoate[1][2] |
| CAS Number | 1002-89-7[1][2][4] |
| Molecular Formula | C₁₈H₃₉NO₂[1][2][4] |
| Molecular Weight | 301.51 g/mol [1][2][4] |
| IUPAC Name | azanium;octadecanoate[1][3] |
| Synonyms | Stearic acid, ammonium salt; Octadecanoic acid, ammonium salt[1][2][4] |
Physical Properties
This compound is a yellow-white powder.[1][2][4] Its physical characteristics are summarized in the table below.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Yellow-white powder or wax-like solid[1][2][4] |
| Melting Point | 21-24 °C (70-75 °F)[1][2][4] |
| Boiling Point | ~442.62 °C (rough estimate)[2][3] |
| Decomposition | Decomposes upon heating[1][5] |
| Density | 0.8900 g/cm³[2][3] |
| Refractive Index | ~1.5000 (estimate)[2][3] |
Solubility
The solubility of this compound is dependent on the solvent and temperature.
Table 3: Solubility of this compound
| Solvent | Solubility at Room Temperature (approx. 25°C / 80°F) | Solubility at Elevated Temperatures |
| Water | Slightly soluble / Soluble[1][2][3] | Soluble at 100°C (212°F)[4] |
| Ethanol | Soluble[1][2][4] | Soluble at 78°C (172°F)[4] |
| Methanol | Soluble[1][2][4] | Soluble at 64.5°C (148°F)[4] |
| Benzene | Slightly soluble[1][2][4] | Soluble at 80°C (176°F)[4] |
| Acetone | Insoluble / Practically insoluble[1][2][4] | Soluble at 56.5°C (134°F)[4] |
| Toluene | - | Soluble in hot toluene[2] |
| Xylene | Slightly soluble[4] | Soluble at 180°F[4] |
| Carbon Tetrachloride | Practically insoluble[4] | Soluble at 170°F[4] |
| Naphtha | Slightly soluble[4] | Soluble at 160°F[4] |
Chemical Properties
Stability and Reactivity
This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2] Upon heating, it decomposes and emits toxic fumes of ammonia (NH₃).[1][3] It is not reactive with water.[5] As a salt of a weak acid and a weak base, its solutions are generally not strongly acidic or basic.[3]
Decomposition
When heated to decomposition, this compound releases toxic ammonia and oxides of nitrogen may be formed in fires.[3][5]
Experimental Protocols
Synthesis of this compound
This compound can be prepared through the neutralization reaction of stearic acid with an ammonium source. Two common methods are:
-
Reaction with Ammonia Solution: This method involves reacting stearic acid with an excess of a 28-30% ammonia (NH₃) solution.[1][4]
-
Reaction with Ammonium Carbonate: An alternative synthesis route is the reaction of stearic acid with ammonium carbonate.[1][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound [drugfuture.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Technical Guide to Ammonium Stearate for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of ammonium stearate, focusing on its core physicochemical properties, synthesis, and applications relevant to research and pharmaceutical development.
Core Properties of this compound
This compound is the ammonium salt of stearic acid, a long-chain saturated fatty acid. Its amphiphilic nature, possessing a hydrophilic ammonium head and a hydrophobic stearate tail, makes it a useful surfactant and emulsifying agent.[1] It is commonly used in the formulation of cosmetics, and in industrial applications such as waterproofing cements.[2][3]
Physicochemical Data
The fundamental quantitative properties of this compound are summarized in the table below. These values are essential for its application in formulation and chemical synthesis.
| Property | Value | CAS Registry Number |
| Molecular Formula | C₁₈H₃₉NO₂ | 1002-89-7[2] |
| Molecular Weight | 301.51 g/mol [3] | 1002-89-7 |
| Appearance | White to yellow powder or paste[4] | 1002-89-7 |
| Solubility | Soluble in hot water; slightly soluble in ethanol[3] | 1002-89-7 |
Experimental Protocols
This compound's primary function in many formulations is as an emulsifier. The following protocol details a common method for the preparation of an this compound emulsion, a foundational technique for its use in various applications, including as a vehicle in topical formulations.
Protocol: Preparation of an this compound Emulsion
This protocol is adapted from a patented method for producing a stable this compound emulsion.[5]
Objective: To prepare a stable oil-in-water emulsion using this compound as the primary emulsifying agent.
Materials:
-
Stearic Acid (15-35% by weight)
-
20% Ammonia Water (6-14% by weight)
-
Sodium Lauryl Sulfate (1-3% by weight)
-
Deionized Water (to balance)
-
Reaction vessel with a mixer
-
Emulsifying tank with a high-shear emulsifier
Procedure:
-
Preparation of the Aqueous Phase:
-
In the reaction vessel, combine the specified amounts of stearic acid, sodium lauryl sulfate, and deionized water.
-
Adjust the temperature of the mixture to 10-25°C.
-
Begin stirring the mixture with the mixer until the components are evenly dispersed.
-
-
Formation of this compound:
-
Slowly add the 20% ammonia water to the stirred mixture in the reaction vessel.
-
Increase the mixing speed to a high setting.
-
Continue to stir until all the stearic acid has melted and reacted, forming a fluid this compound liquid.
-
-
Emulsification:
-
Transfer the prepared this compound liquid into the emulsifying tank.
-
Homogenize the liquid at a high speed (e.g., 2900 rpm) using the high-shear emulsifier.
-
Continue emulsification until the liquid's color turns to a silver-white metallic luster and the viscosity is ≤ 350cps.
-
-
Stabilization and Filtration:
-
Allow the emulsion to stand for 1-2 hours to stabilize.
-
Filter the emulsion to remove any large particles or agglomerates.
-
The resulting product is a stable this compound emulsion ready for use in formulations.
-
Logical and Experimental Workflows
Due to its function as a surfactant and emulsifier, this compound is not typically involved in complex biological signaling pathways. However, its synthesis and formulation processes can be represented as logical workflows.
Workflow for this compound Emulsion Synthesis
The following diagram illustrates the key stages in the production of an this compound emulsion, from the initial mixing of reagents to the final product.
Caption: Workflow for the synthesis of an this compound emulsion.
References
solubility of ammonium stearate in water and organic solvents
An In-depth Technical Guide to the Solubility of Ammonium Stearate
Introduction
This compound (CAS No. 1002-89-7) is the ammonium salt of stearic acid, an 18-carbon saturated fatty acid.[1] It is an amphiphilic compound, possessing a hydrophilic ammonium head and a long, hydrophobic hydrocarbon tail. This dual nature governs its behavior in various solvents, making it a versatile surfactant, emulsifier, dispersing agent, and thickener.[2][3] Its properties are of significant interest in various industrial applications, including the formulation of cosmetics, waterproofing cements, and pharmaceuticals.[1][4] This guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details common experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.
Physicochemical Properties
-
Chemical Formula : C₁₈H₃₉NO₂[5]
Solubility of this compound
This compound's solubility is highly dependent on the solvent's polarity and the temperature. Its surfactant properties mean that in aqueous solutions, it can form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).
Solubility in Water
This compound is generally described as slightly soluble in water at room temperature but its solubility increases significantly with temperature.[1][2][7]
Table 1: Solubility of this compound in Water
| Temperature (°F) | Temperature (°C) | Solubility Description |
| 80 | 26.7 | Slightly Soluble[4] |
| 212 | 100 | Soluble[4] |
Solubility in Organic Solvents
The solubility in organic solvents varies based on the solvent's polarity and temperature. It is generally soluble in alcohols and less so in non-polar solvents at room temperature.
Table 2: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility at 80°F (26.7°C) | Temperature for Full Solubility (°F / °C) |
| Methanol | Soluble[1][4][8] | 148°F / 64.4°C[4] |
| Ethanol | Soluble[1][4][8] | 172°F / 77.8°C[4] |
| Acetone | Practically Insoluble / Insoluble[1][4][8] | 134°F / 56.7°C[4] |
| Benzene | Slightly Soluble[1][4][8] | 176°F / 80°C[4] |
| Xylene | Slightly Soluble[4] | 180°F / 82.2°C[4] |
| Naphtha | Slightly Soluble[4] | 160°F / 71.1°C[4] |
| Carbon Tetrachloride (CCl₄) | Practically Insoluble[4] | 170°F / 76.7°C[4] |
| Toluene | Not specified | Soluble in hot toluene[5][9] |
Experimental Protocol: Solubility Determination via Shake-Flask Method
This section outlines a standard protocol for determining the solubility of this compound, adapted from the widely used shake-flask method for pharmaceuticals and surfactants.[10]
4.1 Principle
An excess amount of the solute (this compound) is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using an appropriate analytical technique.
4.2 Materials and Reagents
-
This compound (high purity)
-
Solvents (e.g., Deionized Water, Ethanol, Acetone) of analytical grade
-
Membrane filters (e.g., 0.22 µm PTFE or CA)
-
Volumetric flasks, pipettes, and vials
4.3 Apparatus
-
Thermostatic shaking water bath or incubator shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
pH meter (for aqueous solutions)
4.4 Procedure
-
Preparation : Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Equilibration : Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples at a constant speed (e.g., 250 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, remove the vials and allow them to stand at the experimental temperature to let undissolved solids settle. For stable suspensions, centrifuge the samples (e.g., 4000 rpm for 10 minutes) to pellet the excess solid.[10]
-
Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a membrane filter (0.22 µm) to remove any remaining particulate matter. The filter material should be compatible with the solvent.
-
Dilution : Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the diluted sample to determine the concentration of dissolved this compound. HPLC is a common method for quantifying organic molecules.
4.5 Visualization of Experimental Workflow
Caption: Workflow for determining this compound solubility.
Supramolecular Behavior in Aqueous Solution
As an amphiphilic molecule, this compound self-assembles in water to minimize the unfavorable interaction between its hydrophobic tail and the polar water molecules. At concentrations above the CMC, these molecules form spherical aggregates called micelles.
In a micelle, the hydrophobic stearate tails are sequestered in the core, away from the water, while the hydrophilic ammonium heads form the outer surface, interacting with the surrounding water molecules. This process is fundamental to the emulsifying and cleaning action of soaps and surfactants.
Caption: Diagram of an this compound micelle in water.
Relevance in Drug Development
In the pharmaceutical industry, understanding and controlling solubility is critical. This compound is used as an excipient in various formulations, primarily for its surfactant properties.
-
Emulsifying Agent : It can be used to stabilize oil-in-water emulsions, which are common in creams, lotions, and some oral or parenteral formulations.[2][9]
-
Thickening Agent : It increases the viscosity of the lipid (oil) portion of cosmetics and personal care products, which can be adapted for topical drug delivery systems.[2]
-
Lubricant : The stearate salts are generally used for their lubricating properties during tablet manufacturing.[2]
The selection of this compound as an excipient requires careful consideration of its solubility and stability profile in the context of the overall formulation, including the active pharmaceutical ingredient (API), other excipients, and the intended route of administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 1002-89-7 | Benchchem [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1002-89-7 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Decomposition of Ammonium Stearate and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium stearate, the ammonium salt of stearic acid, is a versatile compound utilized in various industrial applications, including as an emulsifier, dispersing agent, and in the manufacturing of cosmetics and waterproofing agents. A comprehensive understanding of its thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting product shelf-life, and controlling manufacturing processes, particularly in formulations that undergo heat treatment. This guide provides a detailed overview of the thermal decomposition of this compound, its primary and secondary byproducts, and the analytical methodologies employed for its characterization.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is primarily a reversible acid-base dissociation reaction. Upon heating, the ionic bond between the ammonium cation (NH₄⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻) cleaves, leading to the formation of ammonia (NH₃) and stearic acid (CH₃(CH₂)₁₆COOH).
Primary Decomposition Reaction:
CH₃(CH₂)₁₆COONH₄(s) ⇌ CH₃(CH₂)₁₆COOH(l/g) + NH₃(g)
This decomposition is an endothermic process. The reaction equilibrium can be shifted by temperature and pressure. In an open system, the continuous removal of gaseous ammonia drives the decomposition to completion.
While the primary decomposition products are well-established, secondary reactions can occur at higher temperatures or under specific atmospheric conditions, leading to a more complex mixture of byproducts. For instance, in the presence of oxygen, particularly during combustion, oxides of carbon (CO, CO₂) and nitrogen (NOx) can be formed.
Quantitative Data on Thermal Decomposition
Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in peer-reviewed literature. However, based on the analysis of other ammonium carboxylates, a general trend can be inferred. The thermal stability of ammonium carboxylates tends to increase with the molecular weight of the carboxylate.
For analogous short-chain ammonium carboxylates, decomposition is observed in the range of 133-204°C. Given its higher molecular weight, this compound is expected to exhibit a higher decomposition temperature. A patent describing the thermal splitting of ammonium carboxylates in aqueous solutions suggests a broad temperature range of 70 to 300°C for this class of compounds.
Table 1: Predicted Thermal Decomposition Data for this compound (Inferred)
| Parameter | Predicted Value/Range | Analytical Technique | Notes |
| Onset of Decomposition | > 100 °C | TGA | Expected to be above the boiling point of water. |
| Peak Decomposition Temperature | 150 - 250 °C | TGA/DTG | Inferred from trends in ammonium carboxylates. |
| Mass Loss (Primary Stage) | ~100% | TGA | Corresponds to the complete volatilization of ammonia and stearic acid. |
| Enthalpy of Decomposition | Endothermic | DSC | Consistent with bond breaking. |
Byproducts of Thermal Decomposition
The byproducts of the thermal decomposition of this compound can be categorized into primary and secondary products.
Table 2: Byproducts of this compound Thermal Decomposition
| Byproduct Category | Chemical Name | Chemical Formula | Formation Conditions |
| Primary | Ammonia | NH₃ | Initial thermal decomposition. |
| Stearic Acid | CH₃(CH₂)₁₆COOH | Initial thermal decomposition. | |
| Secondary (Combustion) | Carbon Monoxide | CO | Incomplete combustion at high temperatures. |
| Carbon Dioxide | CO₂ | Complete combustion at high temperatures. | |
| Nitrogen Oxides | NOx | High-temperature decomposition in the presence of air. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This technique provides quantitative data on mass loss as a function of temperature while simultaneously identifying the evolved gaseous byproducts.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Calibrate the FTIR spectrometer for wavelength accuracy.
-
Sample Preparation: Place 5-10 mg of finely ground this compound powder into a ceramic or aluminum TGA pan.
-
TGA Parameters:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Atmosphere: Inert (Nitrogen) or Oxidative (Air), with a flow rate of 50 mL/min.
-
Purge Gas: Nitrogen at 20 mL/min.
-
-
FTIR Parameters:
-
Transfer Line Temperature: 250 °C to prevent condensation of evolved gases.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Collect spectra continuously throughout the TGA run.
-
-
Data Analysis:
-
Analyze the TGA curve for onset temperature of decomposition, peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and percentage mass loss.
-
Analyze the FTIR spectra of the evolved gases at different temperatures to identify the decomposition products by comparing them with a spectral library (e.g., ammonia, stearic acid vapor).
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
DSC Parameters:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Analyze the DSC thermogram to identify endothermic or exothermic peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event. The decomposition of this compound is expected to show an endothermic peak.
-
Visualizations
Decomposition Pathway
Caption: Primary thermal decomposition pathway of this compound.
Experimental Workflow for TGA-FTIR Analysis
Caption: Workflow for TGA-FTIR analysis of this compound.
Conclusion
The thermal decomposition of this compound is a critical characteristic influencing its application and safety. The primary decomposition pathway yields ammonia and stearic acid through an endothermic process. While specific quantitative data for this compound remains scarce, analysis of analogous compounds provides a framework for predicting its thermal behavior. The experimental protocols detailed herein offer a robust approach for researchers to further investigate and precisely characterize the thermal decomposition of this compound and its byproducts, contributing to a deeper understanding of its properties and enabling more controlled and safer applications in research and industry.
Ammoniated Assurance: A Technical Guide to the Safe Handling of Ammonium Stearate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety data and handling precautions for ammonium stearate. The information is curated to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed protocols, and clear visual aids to ensure safe and compliant handling of this chemical compound.
Section 1: Chemical and Physical Properties
This compound is the ammonium salt of stearic acid, a fatty acid. It presents as a white to yellow paste or liquid with a faint odor of ammonia.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 301.5 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1002-89-7 | --INVALID-LINK--[3] |
| Appearance | White to yellow paste or liquid | --INVALID-LINK--[1][2] |
| Odor | Slight ammonia odor | |
| Melting Point | 21-24 °C (69.8-75.2 °F) | --INVALID-LINK--[4] |
| Boiling Point | ~359-360 °C (678.2-680 °F) (estimated) | --INVALID-LINK--[3] |
| Density | 1.01 g/cm³ at 20 °C (68 °F) | --INVALID-LINK--[1] |
| Vapor Pressure | 0.000009 mmHg at 25 °C (77 °F) (estimated) | --INVALID-LINK--[3] |
| Flash Point | > 140 °F (> 60 °C) | |
| Solubility | Slightly soluble in water. Soluble in ethanol and methanol. | --INVALID-LINK--[4][5] |
Section 2: Hazard Identification and Classification
This compound is classified as causing serious eye irritation.[2] It is crucial to understand its GHS classification to implement appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] |
Section 3: Experimental Protocols for Safe Handling
Adherence to strict handling protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.
-
Respiratory Protection: In case of aerosol or dust generation, a NIOSH-approved respirator is necessary.
General Handling and Storage
-
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with eyes, skin, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Section 4: Emergency Procedures
In the event of an emergency, follow these established protocols.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, irritating and toxic gases such as ammonia and oxides of nitrogen may be generated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A systematic approach is necessary to manage spills effectively. The following workflow outlines the key steps.
Section 5: Toxicity and Exposure Limits
Section 6: Stability and Reactivity
-
Chemical Stability: this compound is stable under normal conditions of use and storage.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of ammonia and nitrogen oxides.[1]
This guide is intended to provide a thorough understanding of the safety considerations for this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
- 1. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound, 1002-89-7 [thegoodscentscompany.com]
- 4. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
For Immediate Release
Ammonium stearate, the ammonium salt of stearic acid, is a versatile and widely utilized chemical compound with a diverse range of applications across various industrial and research sectors. This technical guide provides an in-depth overview of the core uses of this compound, focusing on its role in cosmetics and personal care, waterproofing, and polymer manufacturing. This document also delves into its emerging applications in research, particularly in the field of drug delivery.
Core Industrial Applications
This compound's utility stems from its amphiphilic nature, possessing both a hydrophilic ammonium head and a hydrophobic stearate tail. This structure allows it to function effectively as an emulsifier, stabilizer, dispersing agent, and waterproofing agent.
Cosmetics and Personal Care Products
In the cosmetics and personal care industry, this compound is a key ingredient in a wide array of products, including creams, lotions, makeup, and hair care products.[1][2] Its primary functions are:
-
Emulsifier: It facilitates the mixing of oil and water to form stable emulsions, which is the basis for many cosmetic formulations like vanishing creams.[3][4][5]
-
Thickening Agent: It increases the viscosity of the lipid (oil) portion of cosmetics, contributing to the desired texture and consistency.[1][2]
-
Opacifying Agent: It reduces the clear or transparent appearance of finished products.[2]
A typical application is in the formulation of vanishing creams, where it helps to create a non-greasy film that "vanishes" upon application.[3]
Waterproofing Applications
This compound is extensively used as a waterproofing agent for various materials due to its hydrophobic properties.[1][6][7]
-
Cement and Concrete: When added to cement and concrete mixes, this compound reacts with the calcium compounds in the cement to form insoluble calcium stearate. This creates a water-repellent barrier within the pores of the concrete, significantly reducing water absorption.
-
Textiles and Paper: It is used to impart water resistance to textiles and paper products.[6]
Polymer and Rubber Industries
In the manufacturing of polymers and adhesives, this compound serves several critical functions:
-
Emulsifier in Polymerization: It is used as a surfactant in emulsion polymerization processes, for example, in the synthesis of acrylic polymers.
-
Foam Stabilizer: In the production of latex foams, it acts as a stabilizer for the foam structure.[6]
-
Lubricant and Release Agent: Like other metallic stearates, it can act as a lubricant and release agent in the processing of plastics and rubber, reducing friction and preventing adhesion to molds.[8]
Quantitative Data on this compound Applications
The concentration and performance of this compound vary significantly depending on the application. The following tables summarize key quantitative data found in patents and research literature.
| Application | Component | Weight Percentage (%) | Source |
| This compound Emulsion | Stearic Acid | 15 - 35 | [9] |
| 20% Ammonia Water | 6 - 14 | [9] | |
| Sodium Lauryl Sulfate | 1 - 3 | [9] | |
| Water | Remainder | [9] | |
| Herbal Vanishing Cream | Stearic Acid | 17 | [9] |
| Potassium Hydroxide | 0.5 | [9] | |
| Sodium Carbonate | 0.5 | [9] | |
| Glycerine | 6 | [9] | |
| Perfume | 0.5 | [9] | |
| Water | 71 | [9] | |
| Vanishing Cream | Stearic Acid | 3.1 g | [10] |
| Mineral Oil | 1 ml | [10] | |
| Cetostearyl Alcohol | 0.5 ml | [10] | |
| Potassium Hydroxide (KOH) | 0.3 g | [10] | |
| Distilled Water | 12.8 ml | [10] | |
| Methyl/Propyl Parabens | 0.02 g | [10] |
| Application | Admixture | Dosage (% by weight of cement) | Water Absorption Reduction (%) | Source |
| Concrete Waterproofing | Calcium Stearate | 2 | up to 71 (from 7.33% to 2.1%) | |
| Sodium Stearate | Not specified | Not specified | ||
| This compound | Not specified | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its synthesis and use in key applications.
Synthesis of an this compound Emulsion
This protocol is adapted from a patented production method.[9]
Materials:
-
Stearic Acid
-
20% Ammonia Water
-
Sodium Lauryl Sulfate
-
Deionized Water
-
Reaction vessel with stirring mechanism
-
Emulsifying tank
Procedure:
-
Sequentially add 15-35% (by weight) of stearic acid, 1-3% sodium lauryl sulfate, and the remainder of water to the reaction vessel.
-
Regulate the temperature to 10-25°C.
-
Stir the mixture until uniform.
-
Slowly add 6-14% of 20% ammonia water while continuing to stir.
-
Increase the stirring speed to ensure the complete reaction of stearic acid.
-
Transfer the resulting this compound liquid to an emulsifying tank.
-
Emulsify the liquid until it is smooth and stable.
-
Allow the emulsion to stand for 1-2 hours before filtering.
Formulation of a Vanishing Cream
This is a general laboratory procedure for preparing an oil-in-water vanishing cream.[3][4][10]
Materials:
-
Oil Phase:
-
Stearic Acid
-
Cetyl Alcohol (or other fatty alcohols)
-
-
Aqueous Phase:
-
Ammonium Hydroxide (or other alkali like Potassium Hydroxide)
-
Glycerin
-
Deionized Water
-
-
Preservative
-
Fragrance
-
Two beakers
-
Water bath
-
Stirring apparatus
Procedure:
-
Prepare the Oil Phase: In a beaker, melt the stearic acid and cetyl alcohol in a water bath at approximately 70-75°C.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the ammonium hydroxide and glycerin in water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring. Maintain the temperature for 5-10 minutes to ensure complete emulsification.
-
Cooling: Remove the emulsion from the water bath and continue to stir as it cools.
-
Additives: When the cream has cooled to below 40°C, add the preservative and fragrance.
-
Homogenization: Homogenize the cream to ensure a uniform consistency.
-
Packaging: Pour the finished cream into a suitable container.
Waterproofing of Concrete (General Procedure)
The following is a general outline for incorporating this compound as a waterproofing admixture in concrete.
Materials:
-
Cement
-
Aggregate (sand, gravel)
-
Water
-
This compound (or an this compound emulsion)
Procedure:
-
The this compound can be introduced in several ways:
-
As a powder, pre-blended with the dry cement and aggregate.
-
As a liquid emulsion, added to the tempering water before mixing with the dry components.
-
-
Thoroughly mix all components to ensure a homogenous distribution of the this compound throughout the concrete mixture.
-
The concrete is then poured and cured according to standard practices. The in-situ reaction between this compound and the cement's calcium compounds will form the water-repellent matrix.
Research Applications and Experimental Workflows
While the industrial uses of this compound are well-established, its application in research is an evolving field. One promising area is in the development of novel drug delivery systems.
Emulsion Polymerization for Nanoparticle Synthesis
This compound can be used as a surfactant in emulsion polymerization to synthesize polymer nanoparticles for various applications, including drug delivery.
Caption: Workflow for emulsion polymerization using this compound.
This diagram illustrates the process of emulsion polymerization where this compound acts as a surfactant to stabilize monomer droplets in water, leading to the formation of a polymer latex containing nanoparticles. These nanoparticles can then be further functionalized for applications such as targeted drug delivery.
Mechanism of Emulsification
The fundamental role of this compound as an emulsifier is due to its amphiphilic structure. The following diagram illustrates this mechanism at a molecular level.
Caption: Molecular mechanism of oil-in-water emulsification.
In an oil-in-water emulsion, the hydrophobic stearate tails of the this compound molecules surround the oil droplets, while the hydrophilic ammonium heads face the surrounding water. This arrangement reduces the interfacial tension between the oil and water, allowing for the formation of a stable emulsion.
Conclusion
This compound is a highly functional and economically important chemical. Its utility in a broad range of industrial applications, from everyday consumer products to construction materials, is well-documented. Furthermore, its role as a versatile surfactant is paving the way for its use in advanced research areas, including the development of novel materials and drug delivery systems. As research continues, the full potential of this multifaceted compound is yet to be realized.
References
- 1. This compound [myskinrecipes.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Vanishing Cream— Formulation Magic Behind Flawless Skin [pharmfdainfo.com]
- 4. jetir.org [jetir.org]
- 5. Cosmetics and Skin: Vanishing Creams [cosmeticsandskin.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What are the effects of Cadmium Stearate on the rheological properties of polymers? - Blog [cjspvc.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
The Amphiphilic Nature of Ammonium Stearate: A Technical Guide
Ammonium stearate is an ammonium salt of stearic acid, a long-chain saturated fatty acid.[1] Its significance in various scientific and industrial applications, particularly in pharmaceuticals and material science, stems from its amphiphilic character.[2] This guide provides an in-depth look at the core principles of its dual nature, methods for its characterization, and its functional implications for researchers, scientists, and drug development professionals.
The Core of Amphiphilicity: Molecular Structure
This compound's amphiphilic behavior is a direct result of its molecular structure, which possesses two distinct regions with opposing affinities for polar and non-polar environments.[2]
-
The Hydrophilic Head: The molecule features an ammonium cation (NH₄⁺) as its polar, water-attracting "head". This ionic group is readily soluble in aqueous phases.[2]
-
The Hydrophobic Tail: The "tail" of the molecule is the long hydrocarbon chain of the stearate anion (CH₃(CH₂)₁₆COO⁻). This 18-carbon chain is non-polar and water-repelling, preferring to interact with oils, fats, and other non-polar substances.[2]
This dual characteristic makes this compound a classic surfactant, driving it to align at interfaces between immiscible phases like oil and water, thereby reducing interfacial tension.[2][3]
Caption: Molecular structure of this compound.
Physicochemical Properties and Quantitative Data
The functional properties of this compound as a surfactant are defined by several key parameters. While specific experimental values can vary with conditions, the following tables summarize its known physical properties and the critical data points used for its characterization.
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description | Reference(s) |
| Chemical Formula | C₁₈H₃₉NO₂ | [1][4] |
| Molar Mass | 301.51 - 301.52 g/mol | [1][5] |
| Appearance | Yellow-white powder or paste | [1][6] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][7] |
| Melting Point | 21-24 °C (decomposes on further heating) | [6][7] |
Table 2: Key Surfactant Characterization Data
| Parameter | Definition | Typical Value Range (Conceptual) |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to aggregate into micelles. | Varies with temperature, pH, and ionic strength. |
| Surface Tension at CMC | The minimum surface tension achieved at and above the CMC. | Significantly lower than that of pure water (~72 mN/m). |
| Hydrophilic-Lipophilic Balance (HLB) | An empirical scale to measure the degree of hydrophilicity or lipophilicity of a surfactant. | Values for ionic surfactants are not calculated by standard methods but are generally high, favoring O/W emulsions.[8] |
Interfacial Behavior and Micellization
When introduced into an aqueous medium, this compound molecules first migrate to the surface, orienting themselves with their hydrophobic tails directed away from the water. This alignment disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension.[2]
As the concentration of this compound increases to a critical point—the Critical Micelle Concentration (CMC)—the bulk solution becomes saturated with monomers. To minimize the unfavorable interaction between their hydrophobic tails and water, the molecules spontaneously self-assemble into spherical structures called micelles.[9] In these aggregates, the hydrophobic tails form a core, effectively creating a non-polar microenvironment, while the hydrophilic ammonium heads form an outer shell, maintaining contact with the surrounding water.[9] This process is fundamental to its role as an emulsifier and solubilizing agent.
Caption: Logical flow of this compound's action.
Experimental Protocols for Characterization
Accurate characterization of this compound's surfactant properties is crucial for its effective application. The following are standard methodologies for determining its CMC and surface tension.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. Its determination relies on observing an abrupt change in a physicochemical property of the solution as a function of surfactant concentration.
Protocol: CMC Determination by Conductometry
This method is suitable for ionic surfactants like this compound. It measures the change in the electrical conductivity of the solution as the surfactant concentration is varied.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 0.1 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductometer using standard KCl solutions.
-
Measure the specific conductance of each dilution at a constant temperature.[10]
-
Start with the most dilute solution and progressively move to higher concentrations to minimize contamination.
-
-
Data Analysis:
-
Plot the specific conductance (κ) versus the concentration of this compound.
-
The plot will show two distinct linear regions with different slopes. The slope changes because the mobility of ions in a micelle is different from that of free monomers.[11]
-
The point of intersection of these two lines corresponds to the CMC.[10]
-
Caption: Experimental workflow for CMC determination.
Measurement of Surface Tension
Tensiometry is used to measure the surface tension of surfactant solutions and can also be used to determine the CMC.
Protocol: Surface Tension Measurement by Pendant Drop Tensiometry
This is a modern, accurate optical method for measuring both static and dynamic surface tension.[12]
-
Instrument Setup: Use a drop shape analysis instrument equipped with a high-resolution camera and a light source.
-
Sample Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.
-
Droplet Formation:
-
Fill a syringe with the test solution.
-
Carefully form a pendant drop at the tip of a needle within the instrument's analysis chamber.
-
-
Image Acquisition and Analysis:
-
The instrument's software captures a high-resolution image of the drop profile.
-
By analyzing the shape of the drop, which is governed by the balance between gravitational forces and surface tension, the software calculates the surface tension value based on the Young-Laplace equation.[13]
-
-
Data for CMC Determination:
-
Measure the surface tension for each concentration prepared in step 2.
-
Plot surface tension versus the logarithm of the concentration.
-
The surface tension will decrease as concentration increases, then plateau. The concentration at the inflection point where the plateau begins is the CMC.[14]
-
Applications in Drug Development and Research
The amphiphilic nature of this compound makes it a valuable excipient in pharmaceutical and cosmetic formulations.[3][15]
-
Emulsifying Agent: It is widely used to form and stabilize oil-in-water (O/W) emulsions, which are the basis for many creams, lotions, and other topical drug delivery systems.[3][16] By reducing the interfacial tension between the oil and water phases, it prevents their separation.[2]
-
Stabilizer and Thickening Agent: In formulations, it can increase the viscosity of the lipid phase, contributing to the overall stability and desired texture of the product.[15][17]
-
Wetting and Dispersing Agent: Its ability to lower surface tension allows it to act as a wetting agent, improving the contact between a liquid and a solid surface, and as a dispersing agent for particulate matter in liquid suspensions.[2][18]
-
Nanocarrier Formation: The self-assembly of amphiphilic molecules like this compound into micelles is a foundational concept in the development of nanocarriers for drug delivery. These micelles can encapsulate poorly water-soluble drugs in their hydrophobic core, enhancing their solubility and bioavailability.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1002-89-7 | Benchchem [benchchem.com]
- 3. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. web.ist.utl.pt [web.ist.utl.pt]
- 9. Soap - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. tegewa.de [tegewa.de]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 15. This compound 33% Supplier | 1002-89-7 | Your Reliable Distributor UPIglobal [upichem.com]
- 16. This compound [myskinrecipes.com]
- 17. cosmeticsinfo.org [cosmeticsinfo.org]
- 18. nbinno.com [nbinno.com]
ammonium stearate as a surfactant and its mechanism of action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium stearate, the ammonium salt of stearic acid, is a versatile anionic surfactant with a wide range of applications in various industries, including pharmaceuticals and drug delivery. Its amphiphilic nature, arising from a hydrophilic ammonium head and a long, hydrophobic stearate tail, allows it to effectively reduce surface and interfacial tension. This technical guide provides an in-depth overview of this compound's properties as a surfactant, its mechanism of action, and its relevance in scientific research and drug development. The document includes a summary of its physicochemical properties, a detailed experimental protocol for determining its critical micelle concentration (CMC), and a discussion of its Hydrophilic-Lipophilic Balance (HLB).
Introduction
Surfactants, or surface-active agents, are fundamental components in a vast array of scientific and industrial applications. Their unique molecular structure, possessing both polar (hydrophilic) and non-polar (hydrophobic) moieties, enables them to adsorb at interfaces and alter the physical properties of liquids. This compound (CH₃(CH₂)₁₆COONH₄) is an anionic surfactant that belongs to the class of ammonium carboxylates.[1][2] Its utility stems from its ability to act as an emulsifier, dispersing agent, and foam stabilizer.[1] In the context of drug development, understanding the surfactant properties of molecules like this compound is crucial for formulating stable emulsions, suspensions, and other drug delivery systems.
Physicochemical Properties of this compound
This compound is typically a white to yellow powder or paste with a faint odor of ammonia.[3][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₉NO₂ | [2][3] |
| Molecular Weight | 301.51 g/mol | [3] |
| Appearance | White to yellow powder/paste | [3][4] |
| Solubility | Slightly soluble in water; soluble in hot toluene; slightly soluble in ethanol and hot butyl acetate. | [3] |
| Melting Point | 21-24 °C | [3] |
Mechanism of Action as a Surfactant
The surfactant activity of this compound is a direct consequence of its amphiphilic molecular structure. The molecule consists of a polar, hydrophilic ammonium head group (-NH₄⁺) and a long, non-polar, hydrophobic stearate tail (C₁₇H₃₅COO⁻).[1]
Adsorption at Interfaces and Surface Tension Reduction
In an aqueous solution, this compound molecules preferentially migrate to the air-water or oil-water interface. At the interface, they orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails directed away from the water, either towards the air or into the oil phase. This arrangement disrupts the cohesive energy between water molecules at the surface, leading to a reduction in surface tension.
Micelle Formation and Critical Micelle Concentration (CMC)
As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Above a certain concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble in the bulk of the solution to form spherical aggregates called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. This process is thermodynamically favorable as it minimizes the unfavorable interactions between the hydrophobic tails and water.
The formation of micelles is a key aspect of the surfactant's mechanism of action, particularly in its role as a solubilizing agent for poorly water-soluble compounds, a critical application in drug delivery.
Quantitative Data
A comprehensive understanding of a surfactant's behavior requires quantitative data on its performance. The following table summarizes key surfactant-related properties of this compound.
| Parameter | Value | Notes |
| Critical Micelle Concentration (CMC) | Not available in literature | The CMC of sodium stearate is ~0.00095 mol/L, which can be used as an approximation.[5][6] |
| Hydrophilic-Lipophilic Balance (HLB) | ~21 (Calculated) | This value is calculated based on the group contribution method and suggests strong hydrophilic character, making it a good oil-in-water (O/W) emulsifier. |
| Surface Tension Reduction | Data not available | A typical plot of surface tension vs. log concentration for an anionic surfactant shows a steep decrease until the CMC, after which it plateaus. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Tensiometry (Du Noüy Ring Method)
This protocol outlines the determination of the CMC of this compound by measuring the surface tension of its aqueous solutions at various concentrations.
Materials and Equipment:
-
This compound
-
Distilled or deionized water
-
Tensiometer (e.g., Krüss K20) with a platinum-iridium Du Noüy ring
-
Precision balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a concentrated stock solution (e.g., 0.1 M).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. The concentration range should span the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using distilled water of a known surface tension.
-
Surface Tension Measurement: a. Rinse the sample vessel and the platinum ring thoroughly with distilled water and then with the solution to be measured. b. Pour a sufficient amount of the most dilute this compound solution into the sample vessel. c. Immerse the platinum ring in the solution. d. Slowly raise the sample stage, causing the ring to pull through the surface of the liquid. e. The tensiometer will record the force required to pull the ring from the surface, which is proportional to the surface tension. f. Repeat the measurement at least three times for each concentration and calculate the average. g. Thoroughly clean and dry the ring between measurements of different concentrations.
-
Data Analysis: a. Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). b. The resulting graph will typically show two linear regions with different slopes. c. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
Visualization of Mechanisms and Workflows
Mechanism of Surfactant Action
The following diagram illustrates the fundamental mechanism of action for this compound as a surfactant, from monomer dispersion to micelle formation.
Caption: Mechanism of this compound surfactant action.
Experimental Workflow for CMC Determination
The following diagram outlines the key steps in the experimental workflow for determining the Critical Micelle Concentration of this compound.
Caption: Experimental workflow for CMC determination.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. The HLB value is crucial for selecting the appropriate surfactant for a specific application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion.
For ionic surfactants like this compound, the HLB can be calculated using Davies' group contribution method:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
For this compound (CH₃(CH₂)₁₆COO⁻NH₄⁺):
-
Hydrophilic group: -COO⁻ (group number ≈ 19.1) and NH₄⁺ (group number ≈ 9.4)
-
Lipophilic groups: -CH₂- (group number ≈ 0.475 per group) and -CH₃ (group number ≈ 0.475)
Calculation: HLB = 7 + (19.1 + 9.4) - (16 * 0.475 + 0.475) HLB = 7 + 28.5 - (7.6 + 0.475) HLB = 35.5 - 8.075 HLB ≈ 27.4
An alternative and simpler formula for salts of fatty acids is: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion (COONH₄) and M is the total molecular mass. Mh (COONH₄) = 12.01 + (2 * 16.00) + 14.01 + (4 * 1.01) = 62.06 g/mol M (C₁₈H₃₉NO₂) = 301.51 g/mol HLB = 20 * (62.06 / 301.51) ≈ 4.1
Given the significant discrepancy between these two methods, and the fact that Davies' method is generally more accepted for ionic surfactants, a value in the higher range is more likely. An HLB value in the range of 8-18 generally favors the formation of O/W emulsions, while values of 3-6 favor W/O emulsions. The calculated high HLB for this compound suggests it is an effective emulsifier for oil-in-water systems.
Applications in Research and Drug Development
The surfactant properties of this compound make it a valuable excipient in pharmaceutical formulations. Its applications include:
-
Emulsifying Agent: For the preparation of stable oil-in-water (O/W) emulsions, which are common formulations for creams, lotions, and some oral and parenteral drug delivery systems.
-
Dispersing Agent: To facilitate the dispersion of solid drug particles in liquid vehicles, preventing aggregation and ensuring uniform dosage.
-
Foam Stabilizer: In the formulation of foams for topical drug delivery.
-
Solubilizing Agent: The micellar core of this compound can encapsulate and solubilize poorly water-soluble drugs, enhancing their bioavailability.
Conclusion
This compound is a well-established anionic surfactant with a clear mechanism of action rooted in its amphiphilic nature. Its ability to reduce surface tension and form micelles makes it a versatile tool for researchers and drug development professionals. While specific quantitative data such as the CMC remains to be definitively established in publicly available literature, its properties can be reasonably inferred from related compounds and theoretical calculations. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for the practical application and further investigation of this compound in various scientific and pharmaceutical contexts.
References
- 1. This compound | 1002-89-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nepjol.info [nepjol.info]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Ammonium Stearate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium stearate is the ammonium salt of stearic acid, a long-chain fatty acid. Its amphiphilic nature, possessing both a hydrophilic ammonium head and a hydrophobic stearate tail, makes it a valuable surfactant, emulsifier, dispersing agent, and thickening agent in various laboratory and industrial applications.[1][2][3] In pharmaceutical and cosmetic formulations, it is utilized to stabilize emulsions, modify viscosity, and act as a moisturizing agent.[2][4] This document provides detailed protocols for the preparation of this compound solutions for laboratory use.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of this compound solutions based on different methodologies.
| Parameter | Method 1: Aqueous Ammonia Neutralization | Method 2: High-Shear Emulsification |
| Reactants | Stearic Acid, Ammonium Hydroxide (28-30%) | Stearic Acid, Ammonium Hydroxide (20%), Sodium Lauryl Sulfate, Water |
| Concentration | Variable | This compound liquid with flowability |
| Temperature | Elevated (to melt stearic acid) | 10-25 °C[5][6] |
| Agitation | Stirring | High-speed stirring (1200-1600 rev/min) followed by emulsification[5][6] |
| Key Equipment | Heating plate, magnetic stirrer, beaker | High-shear mixer/homogenizer, reaction vessel[7] |
Experimental Protocols
Method 1: Preparation by Aqueous Ammonia Neutralization
This method is a straightforward approach for synthesizing this compound solution in a standard laboratory setting.
Materials:
-
Stearic Acid (powder or flakes)
-
Ammonium Hydroxide solution (28-30% NH₃)
-
Deionized Water
-
Heating magnetic stirrer
-
Glass beaker
-
Graduated cylinders
-
pH indicator strips or pH meter
Protocol:
-
Melt Stearic Acid: Weigh the desired amount of stearic acid and place it in a glass beaker. Gently heat the stearic acid on a heating magnetic stirrer until it is completely melted.
-
Add Water: In a separate beaker, heat the required volume of deionized water to a similar temperature as the molten stearic acid.
-
Combine and Stir: Slowly add the hot deionized water to the molten stearic acid while continuously stirring.
-
Neutralization: While stirring, slowly add the 28-30% ammonium hydroxide solution dropwise to the stearic acid and water mixture.[8][9] The addition of ammonia will cause the formation of a milky white emulsion as this compound is formed.
-
pH Adjustment: Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding ammonium hydroxide until the pH of the solution is neutral to slightly alkaline (pH 7-9).
-
Cooling: Once the desired pH is reached, turn off the heat and allow the solution to cool to room temperature while stirring.
-
Storage: Store the prepared this compound solution in a well-sealed container at room temperature.[4]
Method 2: Preparation by High-Shear Emulsification
This method is suitable for producing a more stable and homogenous this compound dispersion, often referred to as an emulsion.[7]
Materials:
-
Stearic Acid
-
Ammonium Hydroxide solution (20%)
-
Sodium Lauryl Sulfate (as an emulsifier)
-
Deionized Water
-
High-shear mixer or homogenizer
-
Reaction vessel
-
Balance
-
Pipettes
Protocol:
-
Initial Mixture: In the reaction vessel, add the calculated amounts of stearic acid, sodium lauryl sulfate, and deionized water.[5][6]
-
Temperature Adjustment: Adjust the temperature of the mixture to between 10-25 °C.[5][6]
-
Initial Stirring: Begin stirring the mixture at a moderate speed to ensure all components are wetted.
-
Ammonia Addition: Slowly add the 20% ammonium hydroxide solution to the mixture while continuing to stir.
-
High-Shear Mixing: Increase the stirring speed to 1200-1600 revolutions per minute (rpm) and continue to mix until the stearic acid is completely melted and a flowable liquid is formed.[5][6]
-
Homogenization: For a more stable emulsion, the resulting liquid can be passed through a high-pressure homogenizer.[10]
-
Final Product: The final product is a stable this compound emulsion.
-
Storage: Store in a sealed container at room temperature.
Visualizations
Logical Workflow for this compound Solution Preparation
Caption: General workflow for preparing this compound solution.
Signaling Pathway of Emulsification
Caption: Role of this compound in the emulsification process.
References
- 1. This compound | 1002-89-7 | Benchchem [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound 33% Supplier | 1002-89-7 | Your Reliable Distributor UPIglobal [upichem.com]
- 5. CN101508857B - this compound emulsion and producing method thereof - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. This compound colloid for coating or flocking process and preparation method of this compound colloid - Eureka | Patsnap [eureka.patsnap.com]
Ammonium Stearate as an Emulsifying Agent in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium stearate is an anionic surfactant that finds utility as an emulsifying agent in various emulsion polymerization processes. Its amphiphilic nature, possessing a hydrophilic ammonium head and a hydrophobic stearate tail, enables the stabilization of monomer droplets in an aqueous phase, a critical step in the formation of polymer latexes. This document provides detailed application notes and experimental protocols for the use of this compound in emulsion polymerization, along with a comparative analysis of its performance against other common emulsifiers.
Emulsion polymerization is a versatile technique used to produce a wide range of polymers with applications in adhesives, coatings, binders, and drug delivery systems. The choice of emulsifier is paramount as it significantly influences the polymerization kinetics, particle size distribution, and the final properties of the latex. This compound offers advantages in certain systems, including its contribution to the stability of the polymer dispersion.
Mechanism of Emulsion Polymerization with this compound
Emulsion polymerization proceeds through a free-radical mechanism within micelles formed by the surfactant. The process can be broadly divided into three stages:
-
Micelle Formation: Above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles in the aqueous phase. The hydrophobic stearate tails form the core of the micelle, while the hydrophilic ammonium heads are exposed to the water.
-
Particle Nucleation: A small amount of the water-insoluble monomer diffuses from the large monomer droplets into the hydrophobic cores of these micelles. A water-soluble initiator decomposes to form free radicals, which then enter the monomer-swollen micelles and initiate polymerization.
-
Particle Growth: The polymerization continues within the micelles, which are now considered polymer particles. Monomer continues to diffuse from the monomer droplets through the aqueous phase to the growing polymer particles, sustaining the polymerization reaction. The this compound molecules adsorb onto the surface of the growing polymer particles, providing electrostatic and steric stabilization and preventing their coagulation.
Application Notes
This compound is a suitable emulsifier for the polymerization of a variety of monomers, including:
-
Styrene and its derivatives: Used in the production of polystyrene and styrene-butadiene rubber (SBR).
-
Acrylic monomers: Such as methyl methacrylate, butyl acrylate, and acrylic acid, for the synthesis of acrylic resins used in paints, coatings, and adhesives.
-
Vinyl acetate: For the production of polyvinyl acetate (PVAc) emulsions used in adhesives and binders.
The concentration of this compound is a critical parameter that affects the polymerization process and the final latex properties. Generally, an increase in the emulsifier concentration leads to an increase in the number of micelles, resulting in a higher polymerization rate and the formation of smaller polymer particles.[1] The optimal concentration depends on the specific monomer system and the desired particle size and molecular weight of the polymer.
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion
This protocol is adapted from a patented method for producing a stable this compound emulsion.[2][3]
Materials:
-
Stearic Acid: 15-35% (by weight)
-
20% Ammonia Water: 6-14% (by weight)
-
Sodium Lauryl Sulfate (optional, as a co-emulsifier): 1-3% (by weight)
-
Deionized Water: Remainder
Equipment:
-
Reaction vessel with a stirrer
-
Emulsifying tank with a high-speed emulsifier
-
Temperature control system
Procedure:
-
Add the specified amounts of stearic acid, sodium lauryl sulfate (if used), and deionized water to the reaction vessel.
-
Adjust the temperature of the mixture to 10-25°C.
-
Stir the mixture until it is homogeneous.
-
Slowly add the 20% ammonia water to the mixture while continuing to stir.
-
Increase the stirring speed and continue to mix until the reaction is complete.
-
Transfer the resulting this compound liquid to an emulsifying tank.
-
Emulsify at high speed (e.g., 2900 rpm) until the liquid becomes a silvery-white metallic luster with a viscosity of ≤ 350 cps.[2]
-
Allow the emulsion to stand for 1-2 hours.
-
Filter the emulsion to obtain the final product.
Protocol 2: Emulsion Polymerization of Styrene using this compound
This protocol is a representative procedure for the emulsion polymerization of styrene. The concentrations of reactants can be adjusted to achieve desired polymer characteristics.
Materials:
-
Styrene (monomer)
-
This compound (emulsifier)
-
Potassium Persulfate (initiator)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Temperature-controlled water bath
Procedure:
-
Charge the three-neck flask with a solution of this compound in deionized water.
-
Assemble the flask with the reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the flask to the reaction temperature (e.g., 70-80°C) in the water bath while stirring.
-
Add the styrene monomer to the flask and allow it to emulsify for 15-20 minutes.
-
Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the flask to initiate the polymerization.
-
Maintain the reaction temperature and stirring for the desired reaction time (e.g., 4-6 hours).
-
Cool the reactor to room temperature to terminate the polymerization.
-
Filter the resulting polystyrene latex to remove any coagulum.
Data Presentation
| Emulsifier | Typical Concentration (wt% of monomer) | Effect on Particle Size | Effect on Molecular Weight | Monomer Conversion |
| This compound | 1 - 5 | Decreases with increasing concentration | Increases with increasing concentration | Generally high |
| Sodium Lauryl Sulfate (SLS) | 1 - 5 | Decreases with increasing concentration | Increases with increasing concentration | Generally high |
Note: The actual values will vary depending on the specific monomer, initiator, temperature, and other reaction conditions.
Logical Relationships in Emulsion Polymerization
The following diagram illustrates the key relationships between the concentration of this compound and the resulting properties of the polymer latex.
Conclusion
This compound is a viable and effective emulsifying agent for various emulsion polymerization systems. Its performance is comparable to other common anionic surfactants like sodium lauryl sulfate. The concentration of this compound is a key parameter to control the particle size, molecular weight, and polymerization rate. The provided protocols offer a starting point for researchers and professionals to utilize this compound in their polymerization experiments. Further optimization of reaction conditions is recommended to achieve the desired latex properties for specific applications.
References
Application Notes and Protocols for Ammonium Stearate as a Lubricant in Powder Metallurgy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium stearate as a lubricant in powder metallurgy (P/M). While less common than metallic stearates like zinc or magnesium stearate, this compound offers potential advantages in specific applications due to its clean burnout characteristics. This document outlines its mechanism of action, potential benefits and drawbacks, and provides protocols for its evaluation and use.
Introduction to this compound in Powder Metallurgy
This compound is the ammonium salt of stearic acid, a long-chain fatty acid. In powder metallurgy, lubricants are crucial additives admixed with metal powders to reduce friction during compaction and ejection.[1] They minimize wear on tooling, facilitate the ejection of the green compact from the die, and can improve the uniformity of the compact density.[1]
The primary proposed advantage of this compound is its decomposition behavior. During the initial stages of sintering (a process known as delubrication or burnout), this compound is expected to decompose into gaseous products, primarily ammonia (NH₃), stearic acid, and its decomposition products. This can potentially leave minimal residue in the final sintered part, which is a significant advantage over metallic stearates that can leave behind metal oxides, potentially affecting the final properties of the material.
Mechanism of Lubrication
This compound, like other fatty acid-based lubricants, functions by forming a thin, lubricating film on the surface of the metal powder particles. This film serves two main purposes:
-
Inter-particle Friction Reduction: The lubricant layer between powder particles allows them to slide past one another more easily during compaction. This leads to better particle rearrangement and a higher green density at lower pressures.
-
Die-wall Friction Reduction: The lubricant also coats the die walls, significantly reducing the force required to eject the compacted part, thereby extending the life of the tooling.
Potential Advantages and Disadvantages
Advantages:
-
Clean Burnout: Decomposes into gaseous byproducts, potentially leaving minimal metallic or oxide residues.
-
Reduced Contamination: The absence of metallic cations can be advantageous for applications where high purity of the final material is critical.
Disadvantages:
-
Ammonia Release: The decomposition of this compound releases ammonia gas, which is corrosive and requires proper ventilation and handling.
-
Hygroscopic Nature: this compound may be more susceptible to moisture absorption compared to metallic stearates, which could affect powder flow and consistency.
-
Limited Data: There is a notable lack of extensive research and established quantitative data on its performance in various powder metallurgy systems compared to traditional lubricants.
Experimental Protocols
The following protocols are designed to evaluate the effectiveness of this compound as a lubricant for a given metal powder system.
Protocol for Powder Preparation and Lubricant Blending
Objective: To achieve a homogeneous mixture of the metal powder and this compound lubricant.
Materials and Equipment:
-
Metal Powder (e.g., Iron, Copper, Aluminum powder)
-
This compound powder
-
Turbula mixer or V-blender
-
Precision balance
-
Sieves for powder characterization
Procedure:
-
Characterize Metal Powder: Determine the particle size distribution, apparent density, and flow rate of the as-received metal powder.
-
Weighing: Accurately weigh the metal powder and the desired amount of this compound. Typical lubricant concentrations in P/M range from 0.5% to 1.5% by weight. It is recommended to start with concentrations in this range.
-
Blending:
-
Place the weighed metal powder and this compound into the blender.
-
Blend the mixture for 15-30 minutes to ensure a homogeneous distribution of the lubricant. Over-blending can sometimes negatively affect the lubricant's performance.
-
-
Characterize Blended Powder: Measure the apparent density and flow rate of the lubricated powder mixture.
Protocol for Compaction and Green Property Analysis
Objective: To compact the lubricated powder and evaluate the properties of the resulting green compact.
Materials and Equipment:
-
Hydraulic or mechanical press with a pressure gauge
-
Compaction die and punches
-
Micrometer and calipers
-
Balance
-
Universal testing machine for green strength measurement
Procedure:
-
Die Filling: Fill the die cavity with a pre-weighed amount of the lubricated powder.
-
Compaction: Apply a specific compaction pressure (e.g., 400 MPa, 600 MPa, 800 MPa). Record the pressure accurately.
-
Ejection: Eject the green compact from the die. Record the ejection force if the press is equipped with a load cell.
-
Green Density Measurement:
-
Measure the dimensions (diameter and height) of the green compact using calipers.
-
Weigh the compact.
-
Calculate the green density using the formula: Density = Mass / Volume.
-
-
Green Strength Measurement: If required, determine the transverse rupture strength (TRS) of the green compact using a three-point bend test.
Protocol for Delubrication and Sintering
Objective: To remove the lubricant and sinter the compact to achieve the final desired properties.
Materials and Equipment:
-
Tube furnace with a controlled atmosphere (e.g., inert gas like Argon or a reducing atmosphere like Hydrogen)
-
Thermocouple for temperature monitoring
-
Gas flow meters
Procedure:
-
Delubrication (Burnout):
-
Place the green compacts in the furnace.
-
Heat the furnace at a slow rate (e.g., 5-10°C/min) to a temperature sufficient for the complete decomposition of this compound. A hold at a temperature between 300°C and 500°C is recommended to ensure complete lubricant removal. The exact temperature may need to be determined by thermogravimetric analysis (TGA).
-
Maintain a steady flow of the chosen atmosphere during this stage to carry away the decomposition products. Ensure adequate ventilation for the ammonia gas produced.
-
-
Sintering:
-
After the delubrication hold, ramp up the temperature to the desired sintering temperature for the specific metal powder.
-
Hold at the sintering temperature for the specified duration (e.g., 30-60 minutes).
-
Cool the furnace to room temperature under the protective atmosphere.
-
-
Sintered Property Analysis:
-
Measure the dimensions and weight of the sintered part to calculate the sintered density and dimensional change.
-
Evaluate mechanical properties such as hardness and tensile strength as required.
-
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound Concentration on Powder Properties
| Lubricant Concentration (wt%) | Apparent Density (g/cm³) | Flow Rate (s/50g) |
| 0 (Unlubricated) | ||
| 0.5 | ||
| 1.0 | ||
| 1.5 |
Table 2: Effect of Compaction Pressure and Lubricant Concentration on Green and Sintered Properties
| Lubricant Conc. (wt%) | Compaction Pressure (MPa) | Green Density (g/cm³) | Ejection Force (kN) | Sintered Density (g/cm³) | Dimensional Change (%) |
| 0.5 | 400 | ||||
| 0.5 | 600 | ||||
| 0.5 | 800 | ||||
| 1.0 | 400 | ||||
| 1.0 | 600 | ||||
| 1.0 | 800 | ||||
| 1.5 | 400 | ||||
| 1.5 | 600 | ||||
| 1.5 | 800 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the powder metallurgy process with an admixed lubricant.
Caption: Experimental workflow for evaluating this compound as a P/M lubricant.
Caption: Logical flow of the powder metallurgy process with an admixed lubricant.
References
Application Notes and Protocols: Ammonium Stearate in Waterproofing Cementitious Materials
Abstract: This document provides detailed application notes and experimental protocols for the use of ammonium stearate as a waterproofing admixture in cementitious materials. It outlines the chemical mechanism, effects on material properties, and standardized testing procedures. Quantitative data from various studies are summarized for comparative analysis. The information is intended for researchers, material scientists, and professionals in related fields.
Introduction
Cement-based materials such as concrete and mortar are inherently porous, making them susceptible to water ingress and the deteriorating effects of aggressive ions, which can significantly reduce their service life[1]. Chemical admixtures are often incorporated to enhance their durability and performance. This compound is utilized as a waterproofing agent in cement and concrete applications[2]. It functions by creating a hydrophobic barrier within the capillary pore network of the cement matrix, thereby impeding water transport.
Mechanism of Action
This compound is not directly the waterproofing agent. Instead, it undergoes an in-situ chemical reaction within the alkaline environment of fresh cement paste. Cement hydration produces calcium hydroxide (Ca(OH)₂). This compound reacts with this calcium hydroxide to form calcium stearate, a water-insoluble, hydrophobic compound, and ammonia water[3][4][5].
The resulting calcium stearate precipitates onto the surfaces of the capillary pores, forming a water-repellent layer[1][6]. This hydrophobic lining inhibits the capillary suction of water without sealing the pores entirely, allowing the concrete to maintain a degree of vapor permeability.
The key chemical reaction is as follows: 2C₁₇H₃₅COONH₄ (this compound) + Ca(OH)₂ (Calcium Hydroxide) → (C₁₇H₃₅COO)₂Ca (Calcium Stearate) + 2NH₃·H₂O (Ammonia Water)[3][4]
Figure 1: Chemical reaction of this compound in cement.
Application Notes
-
Dosage: The optimal dosage of this compound depends on the specific mix design and desired level of waterproofing. It is typically added as a small percentage of the cement weight. Overdosing can lead to a significant reduction in mechanical strength.
-
Effect on Fresh Concrete: The addition of stearates may have a slight air-entraining effect, potentially influencing the workability and air content of the fresh mix.
-
Effect on Hardened Concrete:
-
Water Repellency: The primary benefit is a significant reduction in water absorption and permeability under non-hydrostatic conditions[1][6].
-
Compressive Strength: A common trade-off is a reduction in compressive strength. This is attributed to the hydrophobic nature of the admixture, which can interfere with the cement hydration process and the bond between the cement paste and aggregates[1][6][7].
-
Durability: By reducing water ingress, this compound can enhance durability against freeze-thaw cycles and chloride ion penetration, thus offering better protection for steel reinforcement[8][9].
-
Quantitative Data Summary
The effectiveness of stearate-based admixtures is quantified through various standardized tests. The tables below summarize representative data.
Table 1: Effect of Stearate Admixtures on Water Absorption and Repellency
| Admixture Type | Dosage (% by wt. of cement) | Test Method | Key Result | Reference |
|---|---|---|---|---|
| Crystalline Admixture | Manufacturer Recommended | NBR 9778 (Saturation/Drying) | Water absorption reduced from 3.319% (control) to 0.316% (with admixture) in the fourth cycle. | [7] |
| Aluminum Stearate | 0.5% | Capillary Water Absorption | Capillary coefficient of 0.0003 kg/(m ²·min⁰.⁵). | [1] |
| Barium Stearate | 0.5% | Capillary Water Absorption | Capillary coefficient of 0.0003 kg/(m ²·min⁰.⁵). | [1] |
| Calcium Stearate & Pozzolan | 1% - 3% | Water Absorption | Significantly reduced water absorption compared to the control. |[6] |
Table 2: Effect of Stearate Admixtures on Compressive Strength
| Admixture Type | Dosage (% by wt. of cement) | Curing Age (days) | Compressive Strength (vs. Control) | Reference |
|---|---|---|---|---|
| Crystalline Admixture | Manufacturer Recommended | 56 | 7.89% reduction. | [7] |
| Aluminum Stearate | 0.5% | Not Specified | Lower compressive strength than Ordinary Portland Cement (OPC) control. | [1] |
| Calcium Stearate & Pozzolan | 1% - 3% | Not Specified | Strength decreased as calcium stearate content increased. |[6] |
Table 3: Effect of Waterproofing Admixtures on Water Permeability
| Admixture Type | Dosage (% by wt. of cement) | Test Method | Key Result | Reference |
|---|---|---|---|---|
| Xypex Admix NF | 1.2% | ACCI Water Permeability Test (10 bar pressure) | 93% reduction in water permeability coefficient. | [10] |
| Generic Admixtures | Not Specified | BS EN 12390-8 (500kPa pressure for 72hrs) | Penetration depths typically range from 10-40mm. | [11] |
| Xypex Admix | Not Specified | U.S. Army Corps CRD C48 (150 psi pressure) | No permeated water after 24 hours, unlike the control sample. |[10] |
Experimental Protocols
A comprehensive evaluation of a waterproofing admixture involves preparing and testing specimens against a control mix without the admixture.
Figure 2: General experimental workflow for evaluation.
Protocol: Specimen Preparation
-
Materials: Ordinary Portland Cement (OPC), fine aggregate, coarse aggregate, water, and this compound admixture.
-
Mix Design: Prepare two mix designs: a control mix (without admixture) and a test mix (with a specified dosage of this compound). Ensure all other proportions (water/cement ratio, aggregate content) are identical.
-
Mixing: Mix the dry components (cement, aggregates) thoroughly. Add the this compound to the mixing water and stir to ensure dispersion. Add the water (with or without admixture) to the dry components and mix until a homogeneous paste is achieved.
-
Casting: Cast the fresh concrete/mortar into molds of the required geometry for each test (e.g., 150 mm cubes for compressive strength and permeability[12]). Compact the concrete to remove entrapped air[12].
-
Curing: Demold the specimens after 24 hours and place them in a curing tank filled with water at a controlled temperature (e.g., 20 ± 2 °C) for the specified duration (typically 28 days), as per standards like EN 12390-2[12].
Protocol: Water Absorption Test (Sorptivity - based on ASTM C1585)
-
Objective: To determine the rate of absorption of water by the concrete.
-
Apparatus: Watertight container, support devices, timing device, and a balance.
-
Procedure: a. After curing, dry the specimens to a constant mass in an oven. b. Record the initial dry mass of the specimen. c. Place the specimen in the container on support devices, ensuring only the bottom face is exposed to water. d. Add water to the container to a level of 1-3 mm above the top of the support devices. e. Start the timer immediately. f. At predefined intervals (e.g., 1, 5, 10, 20, 30, 60 minutes, and then hourly), remove the specimen, blot the surface to remove excess water, and record its mass. g. The increase in mass per unit area over the square root of time gives the sorptivity coefficient.
Protocol: Water Permeability Test (Depth of Penetration - based on EN 12390-8)
-
Objective: To determine the depth of water penetration into hardened concrete under pressure.
-
Apparatus: Water permeability apparatus capable of applying a controlled water pressure to one face of the specimen.
-
Procedure: a. Place the 28-day cured specimen into the testing apparatus and seal it. b. Apply a constant water pressure (e.g., 500 kPa) to the surface of the specimen for a fixed duration (e.g., 72 hours)[11]. c. After the test period, release the pressure and remove the specimen. d. Split the specimen in half and immediately mark the outline of the wet front. e. Measure the maximum depth of water penetration. A lower penetration depth indicates better waterproofing performance.
Protocol: Compressive Strength Test (based on EN 12390-3)
-
Objective: To determine the effect of the admixture on the compressive strength of the concrete.
-
Apparatus: Compression testing machine.
-
Procedure: a. After the 28-day curing period, remove the cubic specimens from the water and wipe them dry. b. Place the specimen in the center of the compression machine. c. Apply a constant rate of loading until the specimen fails. d. Record the maximum load at failure. e. Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the specimen. Compare the average strength of the test specimens to the control specimens[12].
Logical Relationships
The addition of this compound initiates a series of cause-and-effect relationships within the cementitious matrix, leading to enhanced waterproofing but potentially compromising mechanical strength.
Figure 3: Cause-and-effect relationships of the admixture.
References
- 1. effects-of-aluminum-and-barium-stearates-on-hydrophobic-material-production - Ask this paper | Bohrium [bohrium.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scribd.com [scribd.com]
- 4. CN102875356A - Calcium stearate production method - Google Patents [patents.google.com]
- 5. The preparation of calcium stearate_Chemicalbook [chemicalbook.com]
- 6. Properties and Durability of Cement Mortar Using Calcium Stearate and Natural Pozzolan for Concrete Surface Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isec-society.org [isec-society.org]
- 8. hycrete.com [hycrete.com]
- 9. researchgate.net [researchgate.net]
- 10. xypex.com [xypex.com]
- 11. 'Waterproofing' of Concrete - Admixtures - Newton Waterproofing [newtonwaterproofing.co.uk]
- 12. eota.eu [eota.eu]
Application Notes and Protocols: Ammonium Stearate as a Frothing Agent in Latex Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium stearate is a versatile chemical compound utilized across various industries, including in the production of polymers and adhesives.[1] In the manufacturing of latex foam, it serves as a crucial frothing agent and foam stabilizer.[2] Its amphiphilic nature, possessing both a hydrophilic ammonium head and a hydrophobic stearate tail, allows it to act as a surfactant, facilitating the generation and stabilization of foam within the latex matrix.[3] This property is essential for creating a uniform and fine-pored foam structure.[2]
These application notes provide a comprehensive overview of the role of this compound in latex foam production, detailing experimental protocols and presenting quantitative data to guide researchers and professionals in its effective application.
Mechanism of Action
As a surfactant, this compound reduces the surface tension of the liquid latex dispersion. During the mechanical frothing process, air is incorporated into the latex. The this compound molecules orient themselves at the air-liquid interface, with the hydrophobic tails directed towards the air bubbles and the hydrophilic heads remaining in the aqueous latex phase. This orientation stabilizes the newly formed bubbles, preventing their coalescence and collapse, which is critical for achieving a stable foam structure before the gelling and curing stages.
Experimental Protocols
The following protocols are based on the widely used Dunlop process for producing natural rubber latex foam. This method involves the mechanical whipping of a compounded latex mixture to create a stable foam, which is then gelled, cured, and dried.
Materials and Equipment
-
Materials:
-
High-ammonia (HA) or Low-ammonia (LA) natural rubber latex concentrate (60% Dry Rubber Content - DRC)
-
This compound solution (e.g., 30% aqueous dispersion)
-
Vulcanizing agents: Sulfur, Zinc oxide (ZnO)
-
Accelerators: Zinc diethyl dithiocarbamate (ZDEC), Zinc 2-mercaptobenzothiazole (ZMBT)
-
Antioxidant
-
Gelling agent: Sodium silicofluoride (SSF) dispersion
-
Distilled water
-
-
Equipment:
-
Mechanical stirrer with a whisk attachment (e.g., planetary mixer)
-
Beakers and graduated cylinders
-
Weighing balance
-
Molds (e.g., aluminum)
-
Drying oven
-
Steam vulcanizer or hot air oven
-
pH meter
-
Compounding of the Latex
The initial step involves the preparation of the latex compound. All parts are by weight on a dry rubber basis (phr - parts per hundred rubber).
-
Latex Preparation: Start with 100 parts of natural rubber latex concentrate.
-
Stabilizer Addition: While stirring the latex at a low speed (approx. 50 rpm), add the desired amount of this compound solution.
-
Vulcanizing Agents: Sequentially add the sulfur, ZDEC, ZMBT, and antioxidant to the mixture. Ensure each component is well dispersed before adding the next.
-
Maturation: Allow the compounded latex to mature for 12-16 hours at room temperature with slow, continuous stirring. This step is crucial for the pre-vulcanization of the latex particles.
Experimental Workflow for Evaluating this compound as a Frothing Agent
Detailed Frothing and Processing Protocol
-
Frothing:
-
Transfer the matured latex compound to a mixing bowl.
-
Begin whipping at high speed. The volume of the foam will increase as air is incorporated.
-
Continue whipping until the desired foam volume (and thus density) is achieved. The speed can be reduced towards the end to refine the foam structure.
-
-
Gelling:
-
While mixing at a reduced speed, add the zinc oxide dispersion, followed by the sodium silicofluoride (gelling agent) dispersion.
-
Mix for a short period (e.g., 45-60 seconds) to ensure uniform distribution of the gelling agent.
-
-
Molding and Curing:
-
Immediately pour the frothed and gelled latex into molds.
-
Allow the foam to gel completely at room temperature (typically 5-10 minutes).
-
Place the molds in a steam vulcanizer or hot air oven and cure at approximately 100°C for 1-2 hours.
-
-
Post-Curing Treatment:
-
After curing, remove the foam products from the molds.
-
Thoroughly wash the foam with water to remove residual chemicals and soaps.
-
Dry the washed foam in an oven at a temperature of around 70°C.
-
Quantitative Data on the Effect of this compound Concentration
The concentration of this compound significantly influences the final properties of the latex foam. The following table summarizes the expected trends based on varying concentrations of this compound. Note: The following data is illustrative and may vary depending on the specific latex formulation and processing conditions.
| This compound Concentration (phr) | Foam Density (g/cm³) | Foam Stability (minutes) | Average Pore Size (µm) | Compressive Strength (kPa) |
| 0.5 | 0.18 | 15 | 450 | 12 |
| 1.0 | 0.15 | 25 | 350 | 15 |
| 1.5 | 0.12 | 40 | 280 | 18 |
| 2.0 | 0.10 | 55 | 220 | 20 |
| 2.5 | 0.09 | 60 | 200 | 19 |
Observations from the data:
-
Foam Density: Increasing the concentration of this compound generally leads to a decrease in foam density. This is attributed to its efficiency in trapping and stabilizing a larger volume of air during frothing.
-
Foam Stability: Higher concentrations of this compound result in a more stable foam with a longer time before the onset of collapse. This allows for a wider processing window before gelling.
-
Pore Size: A higher concentration of the frothing agent tends to produce a finer and more uniform pore structure, as indicated by the smaller average pore size.
-
Compressive Strength: The compressive strength of the foam generally increases with the frothing agent concentration up to an optimal point, beyond which the very low density may lead to a slight decrease in strength.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key components and processes in latex foam formation where this compound plays a central role.
References
Application Notes and Protocols: Ammonium Stearate in Pharmaceutical Creams and Ointments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ammonium Stearate in Topical Formulations
This compound is the ammonium salt of stearic acid, a naturally occurring fatty acid. In the pharmaceutical industry, it serves as a versatile excipient in the formulation of semi-solid dosage forms such as creams and ointments.[1][2] Its primary functions include acting as an emulsifying agent, stabilizer, and thickening agent.[3][4] As an anionic surfactant, this compound is particularly effective in creating and maintaining the stability of oil-in-water (o/w) emulsions, which are common vehicles for topical drug delivery.[1]
The utility of this compound lies in its amphiphilic nature, possessing both a hydrophilic (ammonium head) and a lipophilic (stearate tail) portion. This structure allows it to reduce the interfacial tension between oil and water phases, facilitating the formation of a stable emulsion. The resulting creams and ointments benefit from improved texture, consistency, and a homogenous distribution of the active pharmaceutical ingredient (API).
Physicochemical Properties and Functions
| Property | Description | Reference |
| Appearance | White to yellow, waxy powder or paste. | [3][4] |
| Solubility | Soluble in hot water; slightly soluble in ethanol. | [3] |
| Chemical Formula | C₁₈H₃₉NO₂ | [3] |
| Molecular Weight | 301.51 g/mol | [5] |
| Primary Functions | Emulsifier, Stabilizer, Thickening Agent, Surfactant | [3][4] |
| Mechanism of Action | As a surfactant, it lowers the interfacial tension between oil and water, allowing for the formation of a stable emulsion. The stearate portion provides thickening and stabilizing properties. | [6] |
Quantitative Data: Formulation Examples
While specific concentrations in marketed pharmaceutical products are often proprietary, formulation data from patents and related industries provide valuable insights into typical usage levels. The following table is derived from a patent for an this compound emulsion, illustrating a potential composition.
| Component | Concentration Range (w/w %) | Function |
| Stearic Acid | 15.0 - 35.0% | Oil Phase / Precursor |
| 20% Ammonia Water | 6.0 - 14.0% | Aqueous Phase / Neutralizer |
| Sodium Lauryl Sulfate | 1.0 - 3.0% | Co-emulsifier |
| Purified Water | q.s. to 100% | Aqueous Phase |
Source: Adapted from a patent for an this compound emulsion.[7][8]
In cosmetic applications, which often inform pharmaceutical formulation, a 1.5% aqueous solution of this compound has been shown to cause minimal to mild skin erythema in some individuals, suggesting a potential upper limit for leave-on products to ensure skin compatibility.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in a model pharmaceutical cream.
Preparation of an Oil-in-Water (O/W) Cream with this compound
This protocol describes the in-situ formation of this compound by neutralizing stearic acid with ammonium hydroxide to act as the primary emulsifier.
Materials:
-
Oil Phase:
-
Stearic Acid (e.g., 15.0 g)
-
Cetyl Alcohol (e.g., 2.0 g)
-
Liquid Paraffin (e.g., 10.0 g)
-
-
Aqueous Phase:
-
Ammonium Hydroxide (28% solution) (e.g., 5.0 g, or as required to neutralize)
-
Glycerin (e.g., 5.0 g)
-
Preservative (e.g., Methylparaben, 0.1 g)
-
Purified Water (q.s. to 100 g)
-
Procedure:
-
Prepare the Aqueous Phase: Dissolve the preservative and glycerin in the purified water. Heat the mixture to 75°C. Add the ammonium hydroxide solution to this phase.
-
Prepare the Oil Phase: Combine the stearic acid, cetyl alcohol, and liquid paraffin. Heat the mixture to 75°C until all components are melted and homogenous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed (e.g., 1000-2000 rpm).
-
Homogenization: Increase the homogenization speed (e.g., 5000 rpm) for 5-10 minutes to ensure a fine emulsion.
-
Cooling: Continue gentle stirring while allowing the cream to cool to room temperature.
-
Final Adjustment: If necessary, add the active pharmaceutical ingredient (API) when the cream has cooled to an appropriate temperature to avoid degradation. Adjust the final weight with purified water if there has been significant evaporation.
Viscosity Measurement
Objective: To determine the rheological properties of the cream.
Apparatus: Rotational viscometer with appropriate spindle (e.g., T-bar spindle for high viscosity creams).
Procedure:
-
Sample Preparation: Place a consistent amount of the cream in a suitable container, ensuring no air bubbles are trapped. Allow the sample to equilibrate to the testing temperature (e.g., 25°C).
-
Spindle Selection: Choose a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's capacity.
-
Measurement: Immerse the spindle into the cream to the marked level. Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.
-
Data Collection: Record the viscosity (in centipoise, cP, or Pascal-seconds, Pa·s) at various rotational speeds to assess shear-thinning behavior.
-
Analysis: Plot viscosity as a function of shear rate. A decrease in viscosity with an increase in shear rate is indicative of pseudoplastic (shear-thinning) flow, which is desirable for topical creams.
Droplet Size Analysis
Objective: To determine the particle size distribution of the dispersed oil phase in the emulsion.
Apparatus: Laser diffraction particle size analyzer or optical microscope with a calibrated eyepiece.
Procedure (Laser Diffraction):
-
Sample Preparation: Disperse a small amount of the cream in a suitable dispersant (e.g., deionized water) in the instrument's sample cell until an appropriate obscuration level is reached.
-
Measurement: Perform the particle size measurement according to the instrument's instructions. The instrument will measure the scattering of a laser beam as it passes through the dispersed sample.
-
Data Analysis: The software will calculate the particle size distribution and provide values such as the mean droplet diameter (e.g., D50) and the span of the distribution. A narrow particle size distribution is generally indicative of a more stable emulsion.
In Vitro Skin Permeation Study
Objective: To evaluate the release and permeation of the API from the cream through a model membrane.
Apparatus: Franz diffusion cell system.
Procedure:
-
Membrane Preparation: Use a suitable synthetic membrane (e.g., polysulfone) or excised animal/human skin. Mount the membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment if using skin.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Sample Application: Apply a known quantity of the cream (e.g., 100 mg/cm²) to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.
-
API Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and plot the results. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Stability Studies
Objective: To assess the physical and chemical stability of the cream formulation over time under various storage conditions.
Parameters to Evaluate:
-
Physical Stability: Appearance (color, odor, phase separation), pH, viscosity, and particle size.
-
Chemical Stability: Assay of the API to determine its degradation over time.
Procedure:
-
Storage Conditions: Store samples of the cream in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).
-
Testing Intervals: Evaluate the physical and chemical parameters at specified time points (e.g., 0, 1, 3, and 6 months for accelerated stability).
-
Analysis: Compare the results at each time point to the initial data. Significant changes in any of the parameters may indicate instability.
Conclusion
This compound is a valuable excipient for the formulation of pharmaceutical creams and ointments, providing effective emulsification, stabilization, and viscosity modification. Its in-situ formation through the neutralization of stearic acid offers a straightforward manufacturing approach. The experimental protocols outlined above provide a framework for the comprehensive evaluation of cream formulations containing this compound, enabling researchers and drug development professionals to optimize their topical drug delivery systems for stability, performance, and patient acceptability. Further studies are warranted to explore the impact of varying this compound concentrations on the skin permeation of different APIs.
References
- 1. US4305936A - Topical corticosteroid formulations - Google Patents [patents.google.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Is Sodium Stearate Uses, Applications, and Safety Overview - Evergreen Chemical [evergreenthailand.com]
- 7. CN101508857B - this compound emulsion and producing method thereof - Google Patents [patents.google.com]
- 8. This compound emulsion and producing method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
Application Notes and Protocols for the Structural Confirmation of Ammonium Stearate using FT-IR and NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium stearate (CH₃(CH₂)₁₆COONH₄) is the ammonium salt of stearic acid, a long-chain saturated fatty acid.[1] It finds applications in various industries, including cosmetics, pharmaceuticals, and as a waterproofing agent.[1] Accurate structural confirmation of this compound is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and experimental protocols for the characterization of this compound using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide complementary information on the functional groups and the carbon-hydrogen framework of the molecule, enabling unambiguous structural verification.
Spectroscopic Data Presentation
The structural confirmation of this compound relies on the identification of characteristic signals in its FT-IR and NMR spectra. The expected absorption bands and chemical shifts are summarized in the tables below.
FT-IR Spectroscopy Data
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrational modes for this compound are presented in Table 1.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Notes |
| Ammonium (NH₄⁺) | N-H Stretching | 3300 - 3000 | Broad absorption, characteristic of the ammonium ion. |
| Ammonium (NH₄⁺) | N-H Bending | ~1400 | |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1610 - 1550 | A strong and characteristic peak for the carboxylate anion. The peak near 1600 cm⁻¹ is indicative of this compound.[2] |
| Carboxylate (COO⁻) | Symmetric Stretching | 1450 - 1360 | |
| Alkyl Chain (CH₂, CH₃) | C-H Stretching | 2960 - 2850 | Strong absorptions due to the long alkyl chain. |
| Alkyl Chain (CH₂) | C-H Bending (Scissoring) | ~1470 | |
| Alkyl Chain (CH₃) | C-H Bending (Asymmetric) | ~1465 | |
| Alkyl Chain (CH₃) | C-H Bending (Symmetric) | ~1375 |
Table 1: Characteristic FT-IR Absorption Bands for this compound.
NMR Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
The expected chemical shifts for the protons in the stearate backbone are summarized in Table 2. The ammonium protons are often not observed or appear as a very broad signal due to exchange with residual water or the deuterated solvent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃- (Terminal methyl) | ~0.88 | Triplet (t) | 3H |
| -(CH₂)₁₄- (Methylene chain) | ~1.25 | Multiplet (m) | ~28H |
| -CH₂-CH₂-COO⁻ (β-methylene) | ~1.60 | Multiplet (m) | 2H |
| -CH₂-COO⁻ (α-methylene) | ~2.15 | Triplet (t) | 2H |
| NH₄⁺ | Variable (often not observed) | Singlet (s) | - |
Table 2: Expected ¹H NMR Chemical Shifts for this compound.
The expected chemical shifts for the carbon atoms in the stearate backbone are presented in Table 3. The carboxylate carbon signal is particularly diagnostic.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C OO⁻ (Carboxylate) | 178 - 182 |
| -C H₂-COO⁻ (α-carbon) | 34 - 36 |
| -C H₂-CH₂-COO⁻ (β-carbon) | 25 - 27 |
| -(C H₂)₁₂- (Methylene chain) | 29 - 30 |
| -C H₂-CH₂-CH₃ | ~32 |
| -CH₂-C H₂-CH₃ | ~23 |
| C H₃- (Terminal methyl) | ~14 |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound.
Experimental Protocols
Detailed methodologies for acquiring high-quality FT-IR and NMR spectra of this compound are provided below.
FT-IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound for the identification of its functional groups.
Method: Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or paste-like samples such as this compound. Alternatively, the KBr pellet method can be used.
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
Procedure (ATR Method):
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for the elucidation of its carbon-hydrogen framework.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This compound is soluble in methanol and slightly soluble in water.[1] Warming may be required to aid dissolution.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
-
Transfer to NMR Tube:
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
-
Spectrum Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters for a single-pulse experiment are typically sufficient.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the acquired Free Induction Decays (FIDs) using appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra based on the expected chemical shifts.
-
Visualization of Experimental Workflow
The logical flow of the structural confirmation process for this compound is depicted in the following diagram.
Caption: Experimental workflow for the structural confirmation of this compound.
References
Application Note: Determination of the Critical Micelle Concentration of Ammonium Stearate
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ammonium stearate is an ammonium salt of stearic acid, a long-chain saturated fatty acid.[1][2] Due to its molecular structure, featuring a hydrophilic ammonium head (NH₄⁺) and a long, hydrophobic hydrocarbon tail, it functions as an anionic surfactant.[3] Surfactants, or surface-active agents, are amphiphilic compounds that reduce the surface tension between two liquids or between a liquid and a solid.[3][4]
A key characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which surfactant monomers in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[4][5] Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the interface (e.g., air-water) becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles in the bulk of the solution.[6] This phenomenon causes abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and turbidity.[6][7]
The determination of the CMC is crucial for various applications in research and industry, including drug delivery, formulation science, and cleaning processes, as it defines the concentration at which properties like solubilization and detergency become effective.[4] This application note provides detailed protocols for determining the CMC of this compound using two common and reliable methods: surface tensiometry and conductometry.
2. Experimental Protocols
Two primary methods are detailed below for the determination of this compound's CMC. As an ionic surfactant, both methods are highly applicable.
Method 1: Surface Tensiometry
Principle: The surface tension of a solvent, like water, decreases significantly upon the addition of a surfactant. As the concentration of this compound increases, monomers adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated with monomers, the surface tension reaches a minimum value and remains relatively constant with further increases in concentration. This is because additional surfactant molecules form micelles within the bulk solution rather than populating the already saturated surface. The concentration at which this break or plateau occurs corresponds to the CMC.
Protocol for Surface Tensiometry
2.1.1. Materials and Reagents
| Material/Reagent | Specification |
| This compound | High Purity (>98%) |
| Deionized Water | Type I or II, resistivity >18 MΩ·cm |
| Glassware | Volumetric flasks, beakers, pipettes (Class A) |
| Magnetic Stirrer & Stir Bars | - |
2.1.2. Equipment
| Equipment | Specification |
| Tensiometer | Du Noüy ring or Wilhelmy plate method |
| Analytical Balance | Readability of ±0.1 mg |
| Thermostatic Water Bath | To maintain constant temperature |
2.1.3. Experimental Procedure
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water. Note: this compound has limited water solubility; gentle heating and stirring may be required for dissolution.[1] Ensure the solution cools to the experimental temperature before use.
-
Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC. A logarithmic dilution series is often effective (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, etc.).
-
-
Tensiometer Calibration and Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension at the experimental temperature (e.g., 72.8 mN/m at 20°C).
-
Set the temperature of the sample vessel using the thermostatic water bath. Temperature control is critical as CMC can be temperature-dependent.
-
-
Measurement:
-
Begin by measuring the surface tension of the pure deionized water.
-
Proceed with the measurements of the prepared this compound solutions, starting from the most dilute and moving to the most concentrated.
-
Ensure the Du Noüy ring or Wilhelmy plate is thoroughly cleaned and dried between each measurement to avoid cross-contamination. Rinsing with deionized water and a solvent like ethanol, followed by flame-drying the platinum ring/plate, is a standard practice.
-
Allow each measurement to stabilize before recording the value.
-
2.1.4. Data Analysis
-
Record the surface tension for each concentration.
-
Plot the surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot will typically show two linear regions with different slopes. The first region shows a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau or a much shallower slope.
-
Determine the CMC by finding the intersection point of the two extrapolated linear trendlines from these regions.
2.1.5. Sample Data Collection Table
| Concentration (mM) | Log (Concentration) | Surface Tension (mN/m) - Rep 1 | Surface Tension (mN/m) - Rep 2 | Average Surface Tension (mN/m) |
| 0 (DI Water) | - | |||
| 0.1 | -1.0 | |||
| 0.2 | -0.7 | |||
| 0.5 | -0.3 | |||
| 1.0 | 0.0 | |||
| 2.0 | 0.3 | |||
| 5.0 | 0.7 | |||
| 10.0 | 1.0 |
Method 2: Conductometry
Principle: This method is suitable for ionic surfactants like this compound. In dilute solutions (below the CMC), this compound acts as a strong electrolyte, dissociating into ammonium (NH₄⁺) and stearate (C₁₈H₃₅O₂⁻) ions. In this regime, the specific conductivity of the solution increases linearly with concentration. When micelles form at and above the CMC, the mobility of the aggregated stearate ions within the micelle is significantly lower than that of the free monomers. Additionally, the micelles bind some of the counter-ions (NH₄⁺), reducing the total number of effective charge carriers. This leads to a decrease in the slope of the conductivity versus concentration plot. The concentration at which this change in slope occurs is the CMC.[4]
Protocol for Conductometry
2.2.1. Materials and Reagents
| Material/Reagent | Specification |
| This compound | High Purity (>98%) |
| Deionized Water | Type I or II, conductivity grade |
| Glassware | Volumetric flasks, beakers, pipettes (Class A) |
| Magnetic Stirrer & Stir Bars | - |
2.2.2. Equipment
| Equipment | Specification |
| Conductivity Meter | With a temperature-compensated probe |
| Analytical Balance | Readability of ±0.1 mg |
| Thermostatic Water Bath | To maintain constant temperature |
2.2.3. Experimental Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound and a series of dilutions as described in the surface tensiometry method (Section 2.1.3). Using high-purity, conductivity-grade deionized water is essential.
-
-
Conductivity Meter Calibration and Setup:
-
Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl standards) as per the manufacturer's guidelines.
-
Ensure the sample container is maintained at a constant temperature using a water bath.
-
-
Measurement:
-
Measure the conductivity of the pure deionized water.
-
Measure the conductivity of each prepared this compound solution, starting from the most dilute.
-
Thoroughly rinse the conductivity probe with deionized water and a small amount of the next sample before each new measurement to ensure accuracy.
-
Allow the conductivity reading to stabilize for each solution before recording the value.
-
2.2.4. Data Analysis
-
Record the specific conductivity (κ, in μS/cm) for each concentration.
-
Plot the specific conductivity on the y-axis against the surfactant concentration (C) on the x-axis.
-
The plot will exhibit two distinct linear portions. The first, below the CMC, will have a steeper slope. The second, above the CMC, will have a shallower slope.
-
Fit linear regression lines to both portions of the data. The CMC is the concentration corresponding to the intersection point of these two lines.
2.2.5. Sample Data Collection Table
| Concentration (mM) | Specific Conductivity (μS/cm) - Rep 1 | Specific Conductivity (μS/cm) - Rep 2 | Average Specific Conductivity (μS/cm) |
| 0 (DI Water) | |||
| 0.1 | |||
| 0.2 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 5.0 | |||
| 10.0 |
3. Experimental Workflow Visualization
The logical flow for determining the CMC via either method can be visualized as follows.
Caption: Workflow for CMC determination of this compound.
4. Data Presentation
Specific CMC data for this compound is not widely published. However, values can be compared to similar anionic surfactants like sodium stearate. The CMC is highly dependent on factors such as temperature, pH, and the presence of electrolytes.[8] Adding salt, for instance, typically lowers the CMC of ionic surfactants.[8]
The table below provides literature values for sodium stearate, which can serve as an approximate reference for this compound due to the identical hydrophobic tail.
Table 3: Reference CMC Values for Stearate Surfactants
| Surfactant | Method | Temperature (°C) | Solvent | CMC (mol/L) |
| Sodium Stearate | Conductometry | 25 | Distilled Water | 0.00095[9] |
| Sodium Stearate | Conductometry | 30 | Water | ~0.0004 - 0.0006 |
| Potassium Stearate | Conductometry | 30 | Water | ~0.0004 - 0.0006 |
Note: The exact CMC for this compound should be determined experimentally as the nature of the counter-ion (Ammonium vs. Sodium) can influence the value.[10]
Both surface tensiometry and conductometry are robust methods for determining the critical micelle concentration of this compound. Surface tensiometry is a universal method for all types of surfactants, while conductometry provides high precision specifically for ionic surfactants. The choice of method may depend on the available equipment and the specific requirements of the research. For accurate and reproducible results, careful control of experimental parameters, particularly temperature and solution purity, is paramount. The protocols and data analysis techniques outlined in this note provide a comprehensive guide for researchers to accurately characterize this important surfactant property.
References
- 1. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Soap - Wikipedia [en.wikipedia.org]
- 3. This compound | 1002-89-7 | Benchchem [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Compounds like sodium stearate, called "surfactants" in general, can form.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Compounds like sodium stearate, called "surfactants" in general, can form.. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ammonium Stearate Concentration for Foam Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ammonium stearate for achieving desired foam stability in their formulations.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it stabilize foam?
This compound is an ammonium salt of stearic acid, a long-chain fatty acid. It functions as a surfactant, meaning it has a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This structure allows it to align at the air-water interface of foam bubbles, reducing surface tension and creating a protective film that enhances foam stability. This film helps to prevent bubble coalescence and drainage of the liquid from the foam structure.
2. What is the typical concentration range for this compound in foam formulations?
The optimal concentration of this compound can vary significantly depending on the specific formulation, desired foam properties, and the presence of other excipients. However, a typical starting range for optimization studies is between 0.1% and 5.0% (w/w). It is crucial to perform concentration-response experiments to determine the ideal level for your specific application.
3. How does pH affect the performance of this compound as a foam stabilizer?
This compound is most effective in neutral to alkaline conditions.[1] In acidic environments, the stearate salt can be protonated to form stearic acid, which is less soluble and less effective as a surfactant, potentially leading to foam collapse. Therefore, maintaining a pH above 7 is generally recommended for optimal foam stability.
4. Can I use this compound in pharmaceutical or topical foam formulations?
Yes, this compound is used in various cosmetic and pharmaceutical preparations, including creams and lotions, where it functions as an emulsifier and stabilizer.[2] When considering its use in a drug formulation, it is essential to ensure its compatibility with the active pharmaceutical ingredient (API) and other excipients, and to adhere to all relevant regulatory guidelines for safety and purity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Foam Collapse | - Sub-optimal this compound Concentration: The concentration may be too low to form a stable interfacial film. - Acidic pH: The formulation's pH might be below 7, reducing the effectiveness of the this compound.[1] - Incompatible Ingredients: Other components in the formulation could be destabilizing the foam. | - Optimize Concentration: Conduct a concentration-ranging study to identify the optimal level of this compound. Refer to the Experimental Protocols section. - Adjust pH: Measure and adjust the pH of the formulation to the neutral or alkaline range (pH 7-9). - Evaluate Excipients: Systematically remove or replace other ingredients to identify any that are negatively impacting foam stability. |
| Inconsistent Foam Density or Bubble Size | - Inadequate Mixing/Homogenization: The energy input during foam generation may be inconsistent. - This compound Not Fully Solubilized: The surfactant may not be fully dissolved in the aqueous phase before foaming. | - Standardize Foaming Method: Ensure the method of foam generation (e.g., agitation speed and time) is consistent across all experiments. - Ensure Complete Dissolution: Gently heat the aqueous phase while dissolving the this compound to ensure it is fully solubilized before foaming. |
| Poor Foam Stability Over Time (Long-term) | - Ostwald Ripening: Smaller bubbles are diffusing into larger ones, leading to a coarsening of the foam structure. - Evaporation: Loss of the liquid phase from the foam lamellae. | - Optimize Concentration: A higher concentration of this compound, up to a point, can create a more robust film that slows Ostwald ripening. - Consider Co-surfactants or Polymers: The addition of a secondary stabilizer, such as a non-ionic surfactant or a hydrophilic polymer, can improve long-term stability. |
| Precipitation or Cloudiness in the Formulation | - Low pH: As mentioned, acidic conditions can cause the precipitation of stearic acid. - Presence of Divalent Cations: Hard water containing calcium or magnesium ions can lead to the formation of insoluble stearate salts. | - Buffer the Formulation: Use a suitable buffer system to maintain a stable alkaline pH. - Use Purified Water: Employ deionized or distilled water to avoid issues with divalent cations. If tap water must be used, consider adding a chelating agent. |
Experimental Protocols
Determining Optimal this compound Concentration using the Ross-Miles Method
The Ross-Miles method is a standard procedure for evaluating the foaming capacity and stability of surfactants.
Materials:
-
This compound
-
Deionized water
-
Jacketed glass column with a stopcock at the bottom (Ross-Miles foam apparatus)
-
Pipette
-
Stopwatch
-
Heating/cooling circulator for the jacketed column
Procedure:
-
Preparation of Stock Solutions: Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w). Ensure the this compound is fully dissolved, using gentle heating if necessary.
-
Apparatus Setup:
-
Set up the Ross-Miles apparatus vertically.
-
Connect the jacket to a circulating water bath to maintain a constant temperature (e.g., 25°C).
-
-
Foam Generation:
-
Add 200 mL of the test solution to the bottom of the column.
-
Pipette 50 mL of the same solution into the dropping funnel at the top of the column.
-
Open the stopcock of the funnel and allow the solution to fall into the column, generating foam.
-
-
Measurement of Initial Foam Height:
-
Once all the solution from the funnel has been added, immediately measure the total height of the foam generated. This is the initial foam height and indicates the foaming capacity.
-
-
Measurement of Foam Stability (Foam Half-Life):
-
Start a stopwatch immediately after the initial foam height is recorded.
-
Record the foam height at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes).
-
The foam half-life is the time it takes for the initial foam height to decrease by 50%.
-
Data Presentation
The following table presents representative (hypothetical) data from a study optimizing this compound concentration. This data is for illustrative purposes to demonstrate how to structure experimental results.
| This compound Concentration (% w/w) | Initial Foam Height (mm) | Foam Height at 5 min (mm) | Foam Half-Life (minutes) |
| 0.1 | 85 | 55 | 3.5 |
| 0.5 | 120 | 98 | 8.2 |
| 1.0 | 155 | 140 | 15.7 |
| 2.0 | 160 | 152 | 18.5 |
| 5.0 | 158 | 150 | 18.2 |
Visualizations
References
effect of pH on the performance of ammonium stearate as an emulsifier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium stearate as an emulsifier. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of pH in emulsion performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound as an emulsifier?
This compound functions most effectively in alkaline conditions. The optimal pH range for achieving a stable emulsion is typically between 9 and 11. At this pH, the equilibrium between stearic acid and the stearate anion shifts towards the dissociated form, which is more interfacially active and crucial for stabilizing emulsions.[1]
Q2: Why is my this compound emulsion unstable at acidic pH?
This compound is not resistant to acidic systems.[2] In an acidic environment (low pH), the stearate anion (the active emulsifying agent) becomes protonated to form stearic acid. Stearic acid is less soluble in water and less effective at reducing the interfacial tension between oil and water, leading to emulsion instability, flocculation, and eventual phase separation.
Q3: Can I use this compound for a water-in-oil (W/O) emulsion?
This compound is a high HLB (Hydrophilic-Lipophilic Balance) emulsifier, making it most suitable for creating oil-in-water (O/W) emulsions. For W/O emulsions, a low HLB emulsifier is generally required.
Q4: What is the role of the pKa of stearic acid in the performance of this compound?
The pKa of stearic acid is approximately 10.[3] This is the pH at which the concentrations of the undissociated stearic acid and the dissociated stearate anion are equal. To ensure a sufficient concentration of the interfacially active stearate anion for effective emulsification, the pH of the system should be maintained above the pKa. This is why a pH range of 9-11 is recommended for optimal performance.[3]
Troubleshooting Guide
Issue 1: Phase Separation or Creaming Occurs Shortly After Emulsification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of the aqueous phase. Adjust to a pH between 9 and 11 using a suitable base (e.g., ammonium hydroxide). | Increased emulsion stability and reduced creaming. |
| Insufficient Emulsifier | Increase the concentration of this compound in the formulation. | Smaller droplet size and improved emulsion stability. |
| Improper Homogenization | Increase the homogenization speed or duration to ensure the formation of small, uniform droplets. | A more uniform and stable emulsion with reduced particle size. |
| Temperature Mismatch | Ensure both the oil and water phases are at a similar temperature (typically 70-80°C) before mixing to prevent premature crystallization of components. | Improved emulsion formation and stability. |
Issue 2: High Viscosity or Gelation of the Emulsion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Emulsifier Concentration | Reduce the concentration of this compound. | Lowered viscosity to the desired consistency. |
| pH is Too High | While alkaline pH is necessary, an excessively high pH can sometimes lead to an increase in viscosity. Cautiously lower the pH to within the 9-11 range. | Optimization of viscosity while maintaining stability. |
Issue 3: Flocculation (Clumping of Oil Droplets)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Verify and adjust the pH of the aqueous phase to be within the optimal range of 9-11. | Enhanced electrostatic repulsion between droplets, leading to better dispersion. |
| Presence of Electrolytes | The presence of salts can disrupt the stability of the emulsion. If possible, reduce the concentration of electrolytes in the formulation. | Improved emulsion stability due to reduced charge screening. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of pH on the performance of this compound as an emulsifier, based on established principles of stearic acid-based emulsifiers.
| pH Range | Expected Emulsifier State | Emulsion Stability | Droplet Size | Viscosity |
| Acidic (pH < 7) | Primarily undissociated stearic acid | Poor, prone to rapid phase separation | Large and non-uniform | Low |
| Neutral (pH ≈ 7) | Mixture of stearic acid and stearate anion | Moderate, may exhibit some instability over time | Medium | Moderate |
| Alkaline (pH 9-11) | Primarily dissociated stearate anion | High, stable emulsion | Small and uniform | Moderate to High |
| Highly Alkaline (pH > 12) | Fully dissociated stearate anion | High, but may see changes in viscosity | Small and uniform | Potentially very high |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
This protocol outlines a general procedure for preparing an O/W emulsion. The specific amounts of oil, water, and emulsifier should be optimized for your formulation.
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (deionized water)
-
This compound (emulsifier)
-
Beakers
-
Hot plate with magnetic stirring
-
Homogenizer (e.g., high-shear mixer)
-
pH meter
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, dissolve the desired amount of this compound in deionized water.
-
Heat the aqueous phase to 75°C while stirring gently.
-
Measure and adjust the pH of the aqueous phase to the desired value (e.g., pH 10) using a suitable base if necessary.
-
-
Prepare the Oil Phase:
-
In a separate beaker, heat the oil phase to 75°C.
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring continuously.
-
Once all the oil has been added, homogenize the mixture at high speed for 5-10 minutes, or until a uniform, milky-white emulsion is formed.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Protocol 2: Evaluation of Emulsion Stability
1. Visual Observation:
-
Transfer the emulsion to a graduated cylinder and seal.
-
Observe the emulsion at regular intervals (e.g., 1, 24, 48 hours) for any signs of creaming, coalescence, or phase separation.
-
The Creaming Index (CI) can be calculated as: CI (%) = (Height of the serum layer / Total height of the emulsion) x 100
2. Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe the sample for any phase separation. A stable emulsion will show no separation.
3. Droplet Size Analysis:
-
Use a particle size analyzer to determine the mean droplet size and size distribution of the emulsion.
-
Measurements can be taken at different time points to monitor any changes, which can indicate instability (e.g., Ostwald ripening).
4. Viscosity Measurement:
-
Use a viscometer to measure the viscosity of the emulsion at a controlled temperature.
-
Changes in viscosity over time can be an indicator of emulsion instability.
Visualizations
References
troubleshooting issues with ammonium stearate in coating formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium stearate in their coating formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation process in a question-and-answer format.
1. Issue: Poor Pigment/Excipient Dispersion
Question: My coating formulation shows signs of poor dispersion, such as color inconsistencies, low opacity, and particle agglomeration. Could this compound be the cause?
Answer: Yes, improper use of this compound can lead to poor dispersion. This compound is an effective dispersing agent that helps prevent the flocculation and sedimentation of solid particles in a liquid medium.[1] However, its performance is dependent on several factors.
-
Potential Causes:
-
Incorrect Concentration: The concentration of this compound is critical. An insufficient amount may not provide adequate stabilization of the dispersed particles, while an excessive amount can lead to other issues like viscosity changes or film defects.
-
Improper pH: this compound is most effective in alkaline conditions and is not resistant to acidic systems.[2] A low pH can cause the this compound to break down, losing its dispersing capabilities.
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Inadequate Mixing: Proper energy is required to effectively disperse the particles and allow the this compound to adsorb onto their surfaces.
-
Incompatibility with Other Components: this compound can be incompatible with strong oxidizing agents.[3][4]
-
-
Troubleshooting Steps:
-
Verify pH: Ensure the formulation's pH is in the alkaline range, ideally between 8.0 and 9.5 for many water-based coatings.
-
Optimize Concentration: Systematically vary the concentration of this compound to find the optimal level for your specific formulation.
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Improve Mixing: Increase the mixing time or intensity during the dispersion phase.
-
Check for Incompatibilities: Review all formulation components for potential adverse interactions with this compound.
-
2. Issue: Formulation Instability (e.g., Sedimentation, Phase Separation)
Question: My coating formulation is unstable and shows sedimentation of particles over time. How can I improve its stability with this compound?
Answer: this compound contributes to formulation stability by preventing flocculation and sedimentation.[1] Instability issues often point to a breakdown or insufficiency of the stabilizing mechanism.
-
Potential Causes:
-
Low pH: As mentioned, acidic conditions can neutralize the stabilizing effect of this compound.[2]
-
Decomposition: this compound can decompose when heated, releasing ammonia gas.[2][5] Exposure to high temperatures during processing or storage can lead to a loss of stability.
-
Incorrect Addition Order: The timing of this compound addition during the formulation process can impact its effectiveness.
-
-
Troubleshooting Steps:
-
Monitor and Adjust pH: Regularly check and maintain an alkaline pH throughout the manufacturing and storage process.
-
Control Temperature: Avoid excessive temperatures during mixing and storage.
-
Optimize Order of Addition: Experiment with adding the this compound at different stages of the formulation process to ensure it can effectively stabilize the dispersed particles.
-
3. Issue: Undesirable Viscosity Changes
Question: I am observing unexpected changes in the viscosity of my coating formulation, either too high or too low. How does this compound affect viscosity?
Answer: this compound has a positive effect on coating rheology and can be used to modify viscosity.[2] However, improper use can lead to undesirable viscosity changes.
-
Potential Causes:
-
High Concentration: An excess of this compound can lead to a significant increase in viscosity.
-
Poor Dispersion of this compound: If the this compound itself is not properly dispersed, it can lead to localized areas of high viscosity or gelling. Some traditional production methods of this compound can result in a high-viscosity product (8000-10000 cps), while optimized methods can produce a much lower viscosity emulsion (≤ 350 cps).[6][7]
-
pH Fluctuation: Changes in pH can alter the conformation of the stearate molecules and their interactions, leading to viscosity changes.
-
-
Troubleshooting Steps:
-
Optimize Concentration: Carefully titrate the amount of this compound to achieve the target viscosity.
-
Ensure Proper Dispersion: Use a high-quality, low-viscosity this compound dispersion and ensure it is well-mixed into the formulation.
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Maintain Stable pH: Buffer the formulation to maintain a consistent alkaline pH.
-
4. Issue: Film Defects After Application
Question: After applying the coating, I'm observing film defects such as crawling, cratering, or excessive foaming. Can this compound be the culprit?
Answer: Yes, while this compound can help control foam, its improper use can contribute to various film defects.
-
Potential Causes and Solutions:
-
Foaming: this compound is known to be a foam stabilizer and can also damp the foam tendency.[2] However, if not used correctly or in the presence of other surfactants, it can contribute to stable foam that results in pinholes or bubbles in the dried film.
-
Troubleshooting:
-
Optimize the concentration of this compound.
-
Consider the use of a compatible defoamer.
-
Minimize air entrapment during mixing and application.
-
-
-
Crawling/De-wetting: This occurs when the coating does not properly wet the substrate. While this compound acts as a wetting agent, an imbalance in the surface tension of the coating and the surface energy of the substrate can still cause this defect.
-
Troubleshooting:
-
Ensure the substrate is clean and free of contaminants.
-
Adjust the level of this compound or consider adding a specific wetting agent.
-
-
-
Cratering: Small, bowl-shaped depressions in the film are often caused by contamination with low-surface-tension materials like oil or grease.
-
Troubleshooting:
-
Ensure a clean manufacturing environment and substrate.
-
While this compound itself is unlikely to be the direct cause, its interaction with contaminants could play a role.
-
-
-
Data Summary Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to yellow paste or liquid with a weak ammonia odor. | [2] |
| Solubility | Slightly soluble in cold water; soluble in hot toluene. | [3][6] |
| Melting Point | 21-24 °C | [3] |
| Decomposition Temperature | Decomposes when heated, emitting toxic ammonia vapors. | [2][5] |
| pH Resistance | Resistant to alkaline concentrations; not resistant to acidic systems. | [2] |
| Compatibility | Incompatible with strong oxidizing agents. | [3][4] |
Table 2: Typical Formulation and Performance Parameters
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Typical Concentration | 0.1 - 2.0% (by weight) | Optimal concentration is highly dependent on the specific formulation and desired properties. | General Knowledge |
| Optimal pH Range | 8.0 - 9.5 | Performance is significantly reduced in acidic conditions. | General Knowledge |
| Viscosity of Dispersion (as supplied) | ≤ 350-400 cps @ 25°C | High-quality dispersions have lower viscosity. Traditional methods can result in much higher viscosity. | [6][7] |
| Storage Temperature | 40 - 90°F (4.4 - 32.2°C) | Protect from freezing. | General Knowledge |
Experimental Protocols
1. Protocol for Assessing Pigment Dispersion: Hegman Gauge Test
-
Objective: To determine the fineness of grind of a coating formulation, indicating the degree of pigment dispersion.
-
Methodology:
-
Place a small amount of the coating formulation in the deep end of the Hegman gauge channel.
-
Using a scraper, draw the coating down the length of the channel with firm, uniform pressure.
-
Immediately observe the gauge at a low angle to the light.
-
Identify the point in the channel where a significant number of coarse particles or scratches first appear.
-
Read the corresponding Hegman scale value at this point. A higher Hegman number indicates a finer grind and better dispersion.
-
-
Relevance to this compound Troubleshooting:
-
Use this test to compare the dispersion quality of formulations with varying concentrations of this compound.
-
Evaluate the impact of pH adjustments on the dispersing efficiency of this compound.
-
2. Protocol for Measuring Coating Viscosity: Rotational Viscometer (ASTM D2196)
-
Objective: To measure the apparent viscosity of the coating formulation.
-
Methodology:
-
Select an appropriate spindle and rotational speed for the expected viscosity of the sample.
-
Place the sample in a suitable container and allow it to equilibrate to a constant temperature (e.g., 25°C).
-
Immerse the spindle into the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Krebs Units (KU).
-
-
Relevance to this compound Troubleshooting:
-
Monitor the effect of this compound concentration on the formulation's viscosity.
-
Assess the impact of pH and temperature changes on the rheological properties of the coating.
-
3. Protocol for Evaluating Film Defects
-
Objective: To visually assess the quality of the dried coating film for defects.
-
Methodology:
-
Apply the coating formulation to a standardized substrate (e.g., glass panel, steel panel) using a consistent application method (e.g., drawdown bar, spray).
-
Allow the film to dry under controlled temperature and humidity conditions.
-
Visually inspect the dried film under good lighting for defects such as:
-
Foaming: Presence of bubbles or pinholes.
-
Crawling: De-wetting of the coating from the substrate.
-
Cratering: Small, circular depressions in the film.
-
-
Document the type and severity of any observed defects.
-
-
Relevance to this compound Troubleshooting:
-
Correlate the presence of film defects with changes in this compound concentration, formulation pH, or the presence of potential contaminants.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Cas 1002-89-7,this compound | lookchem [lookchem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CN101508857B - this compound emulsion and producing method thereof - Google Patents [patents.google.com]
influence of temperature on the synthesis and purity of ammonium stearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of ammonium stearate, with a particular focus on the influence of temperature on reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: The reaction between stearic acid and the ammonia source may not have gone to completion. | - Optimize Temperature: Ensure the reaction temperature is within the optimal range. For aqueous ammonia, a moderately elevated temperature (e.g., 40-60°C) can increase the reaction rate. However, avoid excessive heat to prevent ammonia loss. - Increase Reaction Time: Allow for a longer reaction time to ensure the reactants are fully converted. - Ensure Proper Mixing: Vigorous stirring is crucial to maximize the contact between the stearic acid and the ammonia source. |
| Loss of Ammonia: Ammonia is volatile and can escape from the reaction mixture, especially at higher temperatures. | - Use a Closed or Reflux System: Conduct the reaction in a sealed vessel or under reflux to minimize the loss of ammonia gas. - Use an Excess of Ammonia Source: A molar excess of the ammonia source can help drive the reaction to completion. | |
| Product Impurity (e.g., presence of unreacted stearic acid) | Suboptimal Stoichiometry: An insufficient amount of ammonia source was used. | - Adjust Stoichiometric Ratio: Use a slight molar excess of the ammonia source to ensure all the stearic acid reacts. |
| Inefficient Purification: The purification method did not effectively remove unreacted starting materials. | - Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to isolate the pure this compound. - Washing: Wash the crude product with a non-polar solvent to remove any remaining stearic acid. | |
| Product is an Emulsion or Suspension, Not a Precipitate | Presence of Emulsifying Agents or High Water Content: The synthesis method may have been designed to produce an emulsion. | - If a solid product is desired, modify the procedure to use less water or a non-aqueous solvent. - Isolate the solid from the emulsion through techniques like centrifugation or by breaking the emulsion with a suitable agent. |
| Product Decomposes During Synthesis or Drying | Excessive Temperature: this compound is thermally unstable and decomposes at elevated temperatures, releasing ammonia.[1] | - Maintain Low to Moderate Temperatures: Keep the reaction and drying temperatures below the decomposition point of this compound. Vacuum drying at a lower temperature is recommended. |
| Reaction Fails to Initiate or Proceeds Very Slowly | Low Temperature: The reaction kinetics may be too slow at very low temperatures. | - Gentle Warming: Gradually increase the temperature of the reaction mixture while monitoring for the initiation of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for this compound synthesis is a balance between reaction rate and product stability. A Chinese patent suggests a temperature range of 10-25°C for the production of an this compound emulsion.[2] For the synthesis of a solid product, moderately elevated temperatures in the range of 40-60°C can increase the reaction rate. However, it is crucial to avoid excessively high temperatures, as this compound decomposes upon heating.[1]
Q2: How does temperature affect the purity of this compound?
A2: Higher temperatures can lead to the decomposition of this compound, which will reduce the purity of the final product. The primary impurity from decomposition would be the reformation of stearic acid and the loss of ammonia. Therefore, maintaining a controlled and moderate temperature is key to obtaining a high-purity product.
Q3: What are the common methods for synthesizing this compound?
A3: this compound is typically synthesized through the neutralization reaction of stearic acid with an ammonia source. Common ammonia sources include aqueous ammonia (ammonium hydroxide), ammonium carbonate, or ammonia gas.[3] The reaction can be carried out in an aqueous medium, an organic solvent, or a mixed solvent system.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of this compound can be assessed using various analytical techniques, including:
-
Titration: Acid-base titration can be used to determine the amount of unreacted stearic acid.
-
Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups of this compound and check for the absence of starting materials.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q5: What are the signs of this compound decomposition?
A5: The primary sign of decomposition is the smell of ammonia being released from the product, especially upon heating. The product may also show a change in its physical appearance, such as discoloration or a change in consistency.
Data Presentation
The following table summarizes the influence of temperature on the synthesis of ammonium carboxylates, using ammonium laurate as a representative model due to the lack of specific quantitative data for this compound. The trends are expected to be similar for this compound.
| Reaction Temperature (°C) | Effect on Reaction Rate | Effect on Yield | Effect on Purity | Remarks |
| 10 - 25 | Slow to Moderate | Can achieve high yield with sufficient reaction time. | High purity can be obtained as decomposition is minimal. | This range is suitable for producing stable emulsions of this compound.[2] |
| 40 - 60 | Moderate to Fast | Generally leads to higher yields in a shorter time frame. | High purity is achievable, but the risk of ammonia loss increases. | A closed system or reflux is recommended to prevent ammonia escape. |
| > 70 | Fast | Yield may decrease due to significant ammonia volatilization and product decomposition. | Purity is often compromised due to the onset of decomposition. | Not recommended for the synthesis of high-purity this compound. |
Experimental Protocols
Laboratory Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound from stearic acid and aqueous ammonia.
Materials:
-
Stearic Acid
-
Aqueous Ammonia (28-30% NH₃)
-
Ethanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In the three-neck round-bottom flask, dissolve a specific molar amount of stearic acid in a minimal amount of warm ethanol with stirring.
-
Once the stearic acid is dissolved, attach the reflux condenser and the dropping funnel.
-
From the dropping funnel, add a 10% molar excess of aqueous ammonia dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-3 hours to ensure the reaction goes to completion.
-
After the reflux period, allow the mixture to cool to room temperature. The this compound should start to precipitate.
-
To enhance precipitation, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold deionized water to remove any unreacted ammonia and then with a small amount of cold non-polar solvent (e.g., hexane) to remove any unreacted stearic acid.
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
Visualizations
References
addressing the hygroscopic nature of ammonium stearate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the hygroscopic nature of ammonium stearate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound is the ammonium salt of stearic acid, appearing as a white to yellowish powder or paste.[1][2][3][4] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[5] This moisture absorption can lead to significant physical and chemical changes, including caking, clumping, and potential degradation, which can compromise the material's flowability, handling, and performance in experimental protocols.[2][6]
Q2: What are the initial signs that my this compound has absorbed moisture?
The first signs of moisture absorption are typically physical changes. You may observe the powder forming lumps, caking together, or becoming compacted.[6][7] In more advanced stages, the product might appear gummy or pasty.[2] These changes make accurate weighing and dispensing for experiments difficult.
Q3: What are the recommended storage conditions for this compound?
To minimize moisture absorption, this compound should be stored in a cool, dry place.[1][7] It is crucial to keep the container tightly closed when not in use to create an airtight seal.[7][8] For enhanced protection, especially in humid environments, consider using a desiccator or a controlled humidity cabinet.
Q4: What is the critical relative humidity (CRH) for this compound?
Q5: Can I still use this compound that has started to clump?
If clumping is minor, you may be able to break up the clumps with a spatula before use.[7] However, it is important to be aware that the material's properties may have already been altered.[7] For applications sensitive to moisture content, it is advisable to use a fresh, unopened container of this compound or to dry the material before use, though excessive heating can cause decomposition.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Caking or Clumping of Powder | Exposure to ambient humidity. | Store in a tightly sealed container with a desiccant. For long-term storage, use a desiccator or controlled humidity environment. Break up small clumps with a dry spatula before use, but for critical applications, use a fresh sample.[6][7] |
| Inconsistent Experimental Results | Variable moisture content in the this compound. | Standardize the handling procedure to minimize exposure to air.[7] Consider performing a moisture content analysis (e.g., Loss on Drying) on a sample from the batch before use to ensure consistency. |
| Difficulty in Weighing and Handling | Poor flowability due to moisture absorption. | Handle the material in a low-humidity environment, such as a glove box with controlled humidity. Weigh the powder quickly to minimize air exposure.[7] |
| Visible Liquid Formation (Deliquescence) | Exposure to humidity above the critical relative humidity (CRH). | The material has absorbed a significant amount of moisture and is likely unsuitable for most applications. Discard the affected material and review storage procedures to prevent future occurrences. |
Quantitative Data Summary
While a specific CRH for this compound is not documented, the following table provides CRH values for other relevant salts at 30°C to illustrate the concept. Mixtures of salts generally have a lower CRH than their individual components.[9]
| Salt | Critical Relative Humidity (%) at 30°C |
| Calcium Nitrate | 46.7 |
| Ammonium Nitrate | 59.4 |
| Sodium Nitrate | 72.4 |
| Urea | 72.5 |
| Ammonium Chloride | 77.2 |
| Ammonium Sulfate | 79.2 |
| Diammonium Phosphate | 82.5 |
| Potassium Chloride | 84.0 |
| Potassium Nitrate | 90.5 |
| Monoammonium Phosphate | 91.6 |
| Monocalcium Phosphate | 93.6 |
| Potassium Sulfate | 96.3 |
Data sourced from Wikipedia's entry on Critical Relative Humidity, which cites Adams, J.R.; Merz, A.R. (1929) as the original source.[9]
Experimental Protocols
Protocol for Determining the Critical Relative Humidity (CRH) of this compound
Objective: To determine the relative humidity at which this compound begins to absorb a significant amount of moisture.
Materials:
-
This compound powder
-
Analytical balance (± 0.1 mg)
-
Several airtight glass desiccators
-
Saturated salt solutions to create different relative humidity (RH) environments (e.g., Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH at 25°C)
-
Small, shallow weighing dishes
-
Hygrometer to verify RH inside desiccators
Methodology:
-
Prepare saturated solutions of different salts in the bottom of the desiccators to establish a range of controlled relative humidity environments. Allow the desiccators to equilibrate for at least 24 hours.
-
Dry the weighing dishes in an oven at 102°C ± 2°C for 2 hours, then cool to room temperature in a desiccator containing a strong desiccant (e.g., silica gel).[10]
-
Place approximately 1-2 grams of this compound into each pre-weighed dish and record the initial weight accurately.
-
Place one dish in each of the prepared desiccators with different relative humidities.
-
At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), quickly remove the dishes, weigh them, and immediately return them to their respective desiccators.
-
Record the change in weight over time for each humidity level.
-
Plot the percentage weight gain against the relative humidity. The CRH is the point where a sharp increase in weight gain is observed.
Protocol for Evaluating the Effectiveness of Storage Conditions
Objective: To compare the effectiveness of different storage containers and the use of desiccants in preventing moisture absorption by this compound.
Materials:
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This compound powder
-
Standard laboratory containers (e.g., screw-cap jars)
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Airtight containers
-
Moisture barrier bags[9]
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Desiccant packs (e.g., silica gel)
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Controlled humidity chamber or a large desiccator set to a high humidity (e.g., 75% RH using a saturated NaCl solution)
-
Analytical balance
Methodology:
-
Weigh equal amounts of this compound into different types of containers:
-
Container A: Standard screw-cap jar.
-
Container B: Airtight container.
-
Container C: Standard screw-cap jar with a desiccant pack.
-
Container D: Airtight container with a desiccant pack.
-
Container E: Moisture barrier bag with a desiccant pack.
-
-
Record the initial weight of the this compound in each container.
-
Place all containers in the high-humidity chamber.
-
After a set period (e.g., 1 week, 2 weeks, 4 weeks), remove the containers and re-weigh the this compound.
-
Calculate the percentage weight gain for each storage condition.
-
Visually inspect the powder in each container for signs of caking or clumping.
-
Compare the results to determine the most effective storage method.
Visualizations
Caption: Workflow for determining the Critical Relative Humidity (CRH).
Caption: Troubleshooting logic for this compound storage issues.
References
- 1. azom.com [azom.com]
- 2. This compound [drugfuture.com]
- 3. hmicronpowder.com [hmicronpowder.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CavacoPedia @ Cavac's Stuff [cavac.at]
- 7. img.antpedia.com [img.antpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 10. gea.com [gea.com]
overcoming challenges in the large-scale production of ammonium stearate emulsion
Welcome to the technical support center for the large-scale production of ammonium stearate emulsion. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound emulsion? this compound is the ammonium salt of stearic acid, a fatty acid.[1] In emulsion form, it consists of fine particles of this compound dispersed in water, creating a stable, milky-white liquid. It is widely used for its lubricating and emulsifying properties.[2][3]
Q2: What are the primary applications of this compound emulsion in industrial and pharmaceutical contexts? this compound emulsions are versatile and used in various applications, including:
-
As a waterproofing agent for cements and textiles.[3]
-
In the production of cosmetics, such as vanishing creams, to stabilize the emulsion and increase the thickness of the oil portion.[2][3]
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As a component in lubricants and as a wetting agent to reduce the surface tension of liquids.[4]
-
In the manufacturing of polymers and adhesives.[3]
Q3: What makes an this compound emulsion thermodynamically unstable? Emulsions are inherently thermodynamically unstable systems. The instability arises from the natural tendency of the dispersed oil or solid particles and the continuous water phase to minimize their contact area, leading to separation over time. Key mechanisms of destabilization include creaming, flocculation (clumping of droplets), and coalescence (merging of droplets).[5][6]
Q4: What is the typical shelf-life of a well-formulated this compound emulsion? A properly formulated this compound emulsion can have a shelf life of approximately six months.[7][8] However, this is highly dependent on the formulation, storage conditions, and absence of contaminants.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale production of this compound emulsion.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
Q: My emulsion is separating into distinct layers (oil/water) after production. What are the likely causes and how can I fix it? A: Phase separation is a critical sign of emulsion instability. The primary causes include improper formulation, insufficient homogenization, or inadequate storage conditions.
-
Incorrect Surfactant/Emulsifier Concentration: The concentration of the emulsifying agent (e.g., sodium lauryl sulfate) is crucial. Too little will result in incomplete coverage of the stearic acid particles, leading to coalescence.
-
pH Imbalance: The pH of the emulsion affects the charge on the particle surfaces, which is vital for stability. A significant deviation from the optimal pH range can reduce repulsive forces between particles.
-
Insufficient Homogenization: The energy input during emulsification dictates the initial droplet size.[5] Inadequate mixing speed, time, or pressure will result in large, non-uniform particles that separate more quickly.
-
Temperature Fluctuations: High storage temperatures can increase the kinetic energy of the particles, promoting collisions and coalescence. Freeze-thaw cycles can also disrupt the emulsion structure.[5]
Issue 2: High or Inconsistent Viscosity
Q: The viscosity of my emulsion is much higher than the target specification (e.g., >500 cps), or it varies significantly between batches. What should I investigate? A: High viscosity can hinder pumping, mixing, and application, while inconsistency affects product quality. Traditional production methods can result in viscosities as high as 8000-10000 cps, but modern processes aim for much lower values (e.g., ≤350 cps).[7][8]
-
Incomplete Reaction: If the stearic acid has not fully reacted with the ammonia water, the unreacted material can lead to thickening.
-
Excessive Homogenization: While under-mixing is a problem, excessive shear can sometimes lead to an increase in viscosity depending on the formulation.
-
Raw Material Purity: The grade of stearic acid and the concentration of the ammonia solution must be consistent. Impurities can interfere with the reaction and affect the final viscosity.
-
Temperature Control: The reaction temperature is a critical parameter. Deviations can alter the reaction rate and the physical properties of the final emulsion.[8]
Issue 3: Particle Size Out of Specification
Q: The particle size distribution of my emulsion is too broad, or the mean particle size is too large. How can I achieve a smaller, more uniform particle size? A: Controlling particle size is essential for emulsion stability and performance. A smaller particle size and a narrow distribution are generally desirable.
-
Homogenization Parameters: The most direct way to control particle size is by optimizing the homogenization process. This includes adjusting the speed of the emulsifier/homogenizer and the duration of the process.[9][10] High-shear mixers are effective for reducing particle size.
-
Formulation Adjustments: The ratio of stearic acid to water and the concentration of the emulsifier can influence the resulting particle size.
-
Method of Addition: The rate at which the ammonia water is added to the stearic acid dispersion can impact the initial particle formation and subsequent size reduction. A slow, controlled addition while stirring is recommended.[8]
Key Experimental Protocols
Protocol 1: Preparation of this compound Emulsion (Pilot Scale)
Objective: To prepare a stable this compound emulsion with controlled viscosity and particle size. This protocol is based on methods described in patent literature.[7][8]
Materials:
-
Stearic Acid (15-35% by weight)
-
20% Ammonia Water (6-14% by weight)
-
Sodium Lauryl Sulfate (1-3% by weight)
-
Deionized Water (balance)
Equipment:
-
Jacketed reaction vessel with a variable-speed mixer/agitator
-
High-shear emulsifier/homogenizer
-
Temperature control unit
-
Filtration system
Methodology:
-
Charging the Vessel: Add the specified amounts of stearic acid, sodium lauryl sulfate, and deionized water to the reaction vessel.
-
Temperature Adjustment: Adjust the temperature of the mixture to 10-25°C using the jacketing system.[8]
-
Initial Mixing: Begin stirring the mixture at a low speed until the components are evenly dispersed.
-
Ammonia Addition: Slowly add the 20% ammonia water to the vessel while continuing to stir.
-
High-Speed Mixing: Once the ammonia water is added, increase the mixer speed to 1200-1600 rpm. Continue stirring until all the stearic acid melts and reacts, forming a fluid liquid.[8]
-
Emulsification: Transfer the liquid to a high-shear emulsification tank. Emulsify at a speed of 2600-3200 rpm until the liquid's appearance changes to a silvery-white metallic luster and the target viscosity (e.g., ≤350 cps) is reached.[8]
-
Standing and Filtration: Allow the emulsion to stand for 1-2 hours.
-
Final Filtration: Filter the final product to remove any agglomerates or unreacted material before packaging.
Protocol 2: Accelerated Stability Testing
Objective: To rapidly assess the physical stability of the emulsion under stress conditions.
Equipment:
-
Laboratory centrifuge
-
Stability chamber or oven capable of maintaining 40°C ± 2°C.[11]
-
Viscometer
-
pH meter
-
Microscope or particle size analyzer
Methodology:
-
Sample Preparation: Dispense 50 mL of the emulsion into multiple centrifuge tubes and sealed glass vials. Retain a control sample at room temperature (25°C ± 2°C).
-
Centrifugation Test:
-
Place the centrifuge tubes in a laboratory centrifuge.
-
Spin the samples at 3000 rpm for 30 minutes.
-
After centrifugation, visually inspect the samples for any signs of phase separation, creaming (a concentrated layer at the top), or sedimentation. Measure the volume of any separated phase.
-
-
Thermal Stress Test (Elevated Temperature):
-
Place the sealed glass vials in a stability chamber set to 40°C.[11]
-
At predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 2 weeks), remove a sample.
-
Allow the sample to return to room temperature.
-
Evaluate the sample for changes in pH, viscosity, appearance, and particle size compared to the control.[5][6]
-
Data Presentation & Reference Tables
Table 1: Typical Formulation and Process Parameters
| Parameter | Recommended Range | Purpose |
| Stearic Acid | 15 - 35% (w/w) | Primary active component |
| 20% Ammonia Water | 6 - 14% (w/w) | Reactant to form this compound |
| Sodium Lauryl Sulfate | 1 - 3% (w/w) | Emulsifying agent/stabilizer |
| Reaction Temperature | 10 - 25 °C | Controls reaction rate and product properties[8] |
| Mixing Speed | 1200 - 1600 rpm | Ensures complete reaction of stearic acid[8] |
| Emulsification Speed | 2600 - 3200 rpm | Reduces particle size and ensures homogeneity[8] |
Table 2: Quality Control (QC) Specifications
| Parameter | Specification | Test Method |
| Appearance | Silvery-white, metallic luster liquid | Visual Inspection |
| Viscosity | ≤ 350 cps | Rotational Viscometer |
| pH | 8.5 - 9.5 | pH Meter |
| Particle Size (D50) | < 10 µm | Laser Diffraction Particle Size Analyzer |
| Stability | No phase separation after centrifugation | Centrifugation at 3000 rpm for 30 min |
| Shelf Life | Approx. 6 months at room temp. | Real-time stability study |
Visualizations: Workflows and Logic Diagrams
Below are diagrams illustrating key processes and troubleshooting logic for the production of this compound emulsion.
References
- 1. Soap - Wikipedia [en.wikipedia.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound emulsion and producing method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101508857B - this compound emulsion and producing method thereof - Google Patents [patents.google.com]
- 9. quadro-mpt.com [quadro-mpt.com]
- 10. microfluidics-mpt.com [microfluidics-mpt.com]
- 11. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Analysis of the Emulsifying Properties of Ammonium Stearate and Sodium Stearate
For researchers, scientists, and professionals in drug development, the selection of an appropriate emulsifier is a critical step in formulation. This guide provides a detailed comparison of the emulsifying properties of two commonly used anionic surfactants: ammonium stearate and sodium stearate. By examining their performance based on available data, this document aims to assist in making informed decisions for emulsion-based product development.
Executive Summary
Physicochemical Properties
A summary of the key physicochemical properties of this compound and sodium stearate is presented in Table 1. These properties form the basis for their function as emulsifiers.
| Property | This compound | Sodium Stearate |
| Chemical Formula | C₁₈H₃₉NO₂[1][2] | C₁₈H₃₅NaO₂[3] |
| Molecular Weight | 301.51 g/mol [1][2] | 306.46 g/mol [3] |
| Appearance | Yellow-white powder or paste[1][4] | White, fine powder[3][5] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and methanol[1][6] | Slightly soluble in cold water; soluble in hot water and ethanol[3] |
| HLB Value | Not definitively reported in reviewed literature | ~18[7] |
| Decomposition | Decomposes upon heating, releasing ammonia[1] | Stable at higher temperatures |
Emulsifying Performance: A Comparative Overview
Direct, side-by-side experimental comparisons of the emulsifying performance of this compound and sodium stearate are limited in publicly available literature. However, by synthesizing information from various sources, a comparative analysis can be constructed.
Emulsion Stability
Emulsion stability, the ability of an emulsion to resist changes in its properties over time, is a critical performance indicator.
-
This compound: A patent for an this compound emulsion highlights its excellent stability, with a shelf life of about six months and resistance to thickening over time. The emulsion is described as having excellent fluidity and stability.[8][9] This suggests that this compound can produce emulsions that maintain their integrity for extended periods.
-
Sodium Stearate: Sodium stearate is widely recognized for its ability to create stable emulsions, a key reason for its extensive use in cosmetics and pharmaceuticals.[5][10] It is a primary component of soaps, which are themselves emulsions of oils and water.[11][12]
The key difference in stability may arise from the volatility of the ammonium cation. Upon heating, this compound can decompose, releasing ammonia gas.[1] This could potentially alter the pH of the emulsion and affect its long-term stability, especially in formulations subjected to thermal stress. In contrast, sodium stearate is a salt of a strong base and is more thermally stable.
Droplet Size
The size of the dispersed droplets in an emulsion is a crucial factor influencing its texture, appearance, and bioavailability. Smaller droplet sizes generally lead to more stable emulsions with a more uniform appearance.
While specific comparative data on droplet size for emulsions stabilized by these two stearates is scarce, the general principles of emulsification suggest that both can produce finely dispersed systems. The effectiveness in reducing droplet size is often dependent on the emulsification process itself, including the energy input (e.g., homogenization speed and duration).[13][14]
A patent for an this compound emulsion specifies a process involving high-speed emulsification to achieve a desired low viscosity, which is indicative of small, well-dispersed droplets.[8][9]
The Influence of the Cation
The difference in the cation—ammonium versus sodium—is the central point of comparison.
-
Ammonium (NH₄⁺): The ammonium ion is the conjugate acid of a weak base (ammonia). In solution, it can establish an equilibrium with ammonia and a proton. This can influence the pH of the formulation. The volatility of ammonia means that with an increase in temperature, the this compound can decompose, leading to a potential shift in pH and a loss of the emulsifying agent.
-
Sodium (Na⁺): The sodium ion is the cation of a strong base (sodium hydroxide) and does not hydrolyze in water to a significant extent. This results in solutions that are generally more stable to changes in temperature and pH. The binding affinity of the stearate anion has been shown to be greater for Na⁺ than for other monovalent cations like K⁺ at higher pH values.[15]
Experimental Protocols
To provide a framework for researchers wishing to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Emulsion Preparation
A standardized oil-in-water emulsion can be prepared using the following protocol:
-
Preparation of the Aqueous Phase: Dissolve the chosen emulsifier (this compound or sodium stearate) in deionized water at a concentration of 1-5% (w/w). Heat the solution to 70-80°C to ensure complete dissolution.
-
Preparation of the Oil Phase: Heat the selected oil phase (e.g., mineral oil, vegetable oil) to 70-80°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer. Maintain the temperature at 70-80°C during this process.
-
Homogenization: Continue to homogenize the mixture for a set period (e.g., 5-10 minutes) at a constant speed to ensure a uniform droplet size distribution.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Emulsion Stability Assessment
Centrifugation Test:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Measure the volume of any separated phases (oil or aqueous layer).
-
The creaming index can be calculated as the percentage of the separated layer volume to the total emulsion volume. A lower creaming index indicates higher stability.
Accelerated Aging (Temperature Cycling):
-
Store the emulsion samples at elevated temperatures (e.g., 40°C and 50°C) and under refrigerated conditions (e.g., 4°C).
-
Also, subject the samples to freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles.
-
Visually inspect the samples at regular intervals for signs of phase separation, creaming, or changes in consistency.
Droplet Size Analysis
Dynamic Light Scattering (DLS):
-
Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
The software then calculates the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Visualizing the Emulsification Process
The following diagrams illustrate the fundamental concepts of emulsifier function and the experimental workflow for comparison.
Caption: Mechanism of emulsification by an amphiphilic molecule.
Caption: Experimental workflow for comparing emulsifier performance.
Conclusion
Both this compound and sodium stearate are effective O/W emulsifiers. Sodium stearate is a well-established and thermally stable option with a high HLB. This compound also demonstrates good emulsifying and stabilizing properties, though its thermal stability may be a consideration for certain applications due to the volatility of ammonia. The choice between these two emulsifiers will be dictated by the specific requirements of the formulation, including pH, processing temperatures, and desired shelf life. For applications where thermal stability is paramount, sodium stearate may be the preferred choice. Conversely, this compound might be suitable for systems where its unique properties, potentially related to pH buffering, are advantageous. It is recommended that researchers conduct side-by-side performance evaluations using standardized protocols to determine the optimal emulsifier for their specific application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101508857B - this compound emulsion and producing method thereof - Google Patents [patents.google.com]
- 9. This compound emulsion and producing method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. pure.uva.nl [pure.uva.nl]
- 14. youtube.com [youtube.com]
- 15. Effect of ionization and cation selectivity on the expansion of stearic acid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of ammonium stearate's effectiveness in different latex systems
For researchers and professionals in polymer science and formulation, the selection of an appropriate surfactant is critical to achieving desired latex properties. This guide provides a comparative analysis of ammonium stearate's effectiveness in various latex systems, supported by experimental data and detailed protocols.
This compound, the ammonium salt of stearic acid, is a widely used anionic surfactant in the formulation of various latex systems, including acrylic, styrene-butadiene rubber (SBR), and natural rubber latex. Its primary functions include acting as an emulsifier during polymerization, a stabilizer for the resulting latex particles, and a foaming agent in specific applications. Its performance is often compared with other anionic surfactants like sodium lauryl sulfate (SLS) and potassium oleate.
Comparative Performance of this compound
The effectiveness of this compound can be evaluated based on its impact on several key latex properties, such as particle size, mechanical stability, and foam characteristics.
In Acrylic Latex Systems
In acrylic latex formulations, this compound is valued for its contribution to stability and rheology control. When compared to a strong surfactant like sodium lauryl sulfate, this compound can offer a different balance of properties.
| Property | This compound | Sodium Lauryl Sulfate (SLS) |
| Particle Size | Tends to produce slightly larger average particle sizes. | Typically results in smaller average particle sizes due to higher charge density. |
| Mechanical Stability | Provides good mechanical stability, suitable for many coating and adhesive applications. | Offers excellent mechanical stability. |
| Foaming | Acts as a moderate foaming agent and foam stabilizer. | Strong foaming agent, which may be undesirable in some applications. |
| Water Sensitivity of Film | Can exhibit slightly higher water sensitivity in the final film due to the presence of the ammonium ion. | May also contribute to water sensitivity. |
In Styrene-Butadiene Rubber (SBR) Latex
This compound is also utilized in SBR latex, particularly in applications where foam is desired.
| Property | This compound | Sodium Dodecylbenzene Sulfonate (SDBS) |
| Emulsification | Effective as a primary or secondary emulsifier in emulsion polymerization. | A very common and effective primary emulsifier for SBR. |
| Latex Stability | Imparts adequate stability for many applications. | Provides high stability to the latex. |
| Film Properties | Can influence the water absorption and mechanical properties of the cured rubber. | Also affects the final properties of the rubber film. |
In Natural Rubber Latex Foam
In the production of natural rubber latex foam, fatty acid soaps are crucial for both stabilizing the latex and controlling the foam structure. This compound is often compared with potassium oleate in this context.
| Property | This compound | Potassium Oleate |
| Foam Generation | Good foaming agent, contributes to a stable foam structure. | Excellent foaming agent, widely used in Dunlop process. |
| Foam Stability | Provides good foam stability, preventing collapse before vulcanization. | Known for creating highly stable foams. |
| Curing Process | Can have a slight activating effect on vulcanization. | Also interacts with the curing system. |
| Mechanical Properties of Foam | Contributes to the final mechanical properties of the foam, such as compression set and hardness. | A key determinant of the final foam properties. |
Experimental Protocols
To quantitatively assess the performance of this compound and other surfactants in latex systems, a range of standardized experimental protocols are employed. The following are key methods for evaluating the properties mentioned above.
Determination of Mechanical Stability
The mechanical stability of latex is a measure of its resistance to coagulation under mechanical stress.
Methodology (based on ASTM D1417):
-
Apparatus: A mechanical stirrer with a high-speed motor and a specific type of agitator disc.
-
Procedure:
-
A known mass of the latex sample is placed in a container.
-
The latex is subjected to high-speed stirring under controlled conditions (e.g., speed and time).
-
After stirring, the latex is filtered through a pre-weighed sieve to collect any coagulated rubber.
-
The sieve is dried, and the mass of the coagulum is determined.
-
-
Expression of Results: The mechanical stability is typically reported as the time in seconds to the first appearance of coagulum or as the percentage of coagulum formed after a specific time.
Measurement of Particle Size Distribution
The size of the latex particles influences properties such as viscosity, film formation, and stability.
Methodology (Dynamic Light Scattering - DLS):
-
Apparatus: A dynamic light scattering instrument.
-
Procedure:
-
A dilute sample of the latex is prepared in a suitable dispersant (e.g., deionized water).
-
The sample is placed in the instrument, and a laser beam is passed through it.
-
The instrument measures the intensity fluctuations of the scattered light, which are related to the Brownian motion of the particles.
-
-
Data Analysis: The Stokes-Einstein equation is used to calculate the particle size distribution from the measured diffusion coefficients. The results are often reported as the average particle diameter (Z-average) and the polydispersity index (PDI).
Evaluation of Foam Properties (for Natural Rubber Latex Foam)
Methodology:
-
Foam Generation:
-
A known volume of latex compound containing the surfactant, a gelling agent (like sodium silicofluoride), and other additives is whipped at high speed to create a foam of a specific density.
-
-
Foam Stability Measurement:
-
The height of the foam is measured immediately after whipping and then at regular intervals to determine the rate of collapse.
-
-
Foam Density Measurement:
-
A known volume of the wet foam is weighed to determine its density.
-
-
Mechanical Properties of Cured Foam:
-
The foam is gelled, vulcanized, and dried.
-
Standard test methods (e.g., ASTM D1056) are used to measure properties such as compression set, indentation hardness, and tensile strength.
-
Mechanism of Stabilization
This compound, as an anionic surfactant, stabilizes latex particles primarily through an electrostatic repulsion mechanism.
Caption: Electrostatic stabilization of a latex particle by this compound.
The hydrophobic stearate tail of the this compound molecule adsorbs onto the surface of the hydrophobic polymer particle, while the hydrophilic carboxylate head group orients towards the aqueous phase. This creates a net negative charge on the surface of the latex particles. The subsequent electrostatic repulsion between these negatively charged particles prevents them from agglomerating, thus ensuring the stability of the latex dispersion. The ammonium counter-ion remains in the aqueous phase.
Conclusion
This compound is a versatile and effective surfactant for a range of latex systems. Its performance characteristics, particularly in terms of particle size control, mechanical stability, and foaming properties, make it a suitable choice for various applications. The selection of this compound over other surfactants will depend on the specific requirements of the final product, balancing factors such as desired particle size, the degree of foamability, and the water sensitivity of the resulting film. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and cross-validation of this compound's effectiveness in different latex formulations.
A Comprehensive Guide to Assessing the Purity of Synthesized Ammonium Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for assessing the purity of synthesized ammonium stearate, a crucial excipient in pharmaceutical and cosmetic formulations. We present experimental protocols and comparative data to facilitate the selection of appropriate analytical techniques and to benchmark the performance of this compound against common alternatives.
Introduction to this compound and its Alternatives
This compound, the ammonium salt of stearic acid, is utilized for its properties as an emulsifier, lubricant, and anti-caking agent. In pharmaceutical tablet manufacturing, it serves as a lubricant to reduce friction between the tablet and the die wall during compression. Key alternatives in this application include magnesium stearate and sodium stearate, each with distinct impacts on tablet properties. While magnesium stearate is a widely used lubricant, it can be hydrophobic, potentially affecting tablet disintegration and dissolution rates. Sodium stearate and sodium stearyl fumarate are often considered more hydrophilic alternatives that may lead to improved dissolution profiles.
Assessing the Purity of Synthesized this compound
The purity of synthesized this compound is critical for its performance and safety. The primary impurities are typically unreacted starting materials—stearic acid and ammonia—as well as water. A comprehensive purity assessment involves a combination of analytical techniques to quantify the active ingredient and potential impurities.
Key Analytical Techniques
A multi-faceted approach is recommended for the comprehensive analysis of this compound purity. The following table summarizes the key techniques and their respective purposes.
| Analytical Technique | Parameter Measured | Purpose |
| Acid-Base Titration | Total Basicity/Acidity | Assay of this compound content and quantification of free stearic acid or ammonia. |
| Gas Chromatography (GC) | Free Stearic Acid | Quantification of unreacted stearic acid. |
| Ion Chromatography (IC) | Ammonium Ion Concentration | Direct quantification of the ammonium content. |
| Karl Fischer Titration | Water Content | Determination of residual water in the synthesized product. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups | Qualitative identification and confirmation of the salt formation. |
| Thermal Analysis (TGA/DSC) | Thermal Stability & Composition | Assessment of decomposition temperature and presence of volatile impurities. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
Assay by Acid-Base Titration
This method determines the total amine content, providing an overall measure of the this compound concentration.
-
Principle: The this compound is dissolved in a suitable solvent and titrated with a standardized acid. The endpoint is detected potentiometrically or with a visual indicator.
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (Standardized)
-
Glacial Acetic Acid
-
Crystal Violet indicator
-
-
Procedure:
-
Accurately weigh approximately 300 mg of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration under the same conditions.
-
-
Calculation:
Quantification of Free Stearic Acid by Gas Chromatography (GC)
This method specifically quantifies the amount of unreacted stearic acid impurity.
-
Principle: The free stearic acid in the sample is derivatized to its more volatile methyl ester (stearic acid methyl ester - SAME) and then quantified by GC with a flame ionization detector (FID).
-
Derivatization Reagent:
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
-
Procedure:
-
Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a reaction vial.
-
Derivatization: Add 2 mL of the BF3-methanol reagent. Seal the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated sodium chloride solution. Shake vigorously and allow the layers to separate.
-
Analysis: Inject 1 µL of the upper hexane layer into the GC.
-
-
GC Conditions:
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 260°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Quantification: Prepare a calibration curve using standard solutions of stearic acid that have undergone the same derivatization procedure.
Determination of Ammonium Content by Ion Chromatography (IC)
This technique provides a direct measure of the ammonium ion concentration.
-
Principle: The sample is dissolved in an aqueous eluent and injected into an ion chromatograph. The ammonium ions are separated on a cation-exchange column and detected by suppressed conductivity.
-
Eluent: 20 mM Methanesulfonic acid (MSA)
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 100 mL of deionized water. Further dilute as necessary to fall within the linear range of the instrument.
-
Analysis: Inject an appropriate volume of the diluted sample solution into the IC system.
-
-
IC Conditions:
-
Column: A high-capacity cation-exchange column suitable for ammonium analysis (e.g., Dionex IonPac CS16).
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity.
-
-
Quantification: Prepare a calibration curve using standard solutions of ammonium chloride.
Performance Comparison with Alternatives
In pharmaceutical tableting, the choice of lubricant can significantly impact the final product's characteristics. The following table summarizes a comparison of key performance parameters between this compound and its common alternatives, based on available literature and expected performance. Direct comparative experimental data for this compound is limited in publicly available literature.
| Lubricant | Typical Concentration (%) | Effect on Tablet Hardness | Effect on Disintegration Time | Effect on Dissolution Rate |
| This compound | 0.25 - 1.0 | Generally minimal impact | Less retardation than Mg Stearate | Generally less impact than Mg Stearate |
| Magnesium Stearate | 0.25 - 1.0 | Can significantly reduce hardness | Can prolong disintegration | Can significantly retard dissolution |
| Sodium Stearate | 0.5 - 2.0 | Less impact than Mg Stearate | Shorter than Mg Stearate | Faster than Mg Stearate [1] |
Note: The performance of a lubricant is highly dependent on the formulation, processing parameters, and the specific active pharmaceutical ingredient (API).
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
A thorough assessment of synthesized this compound purity requires a combination of analytical techniques. Acid-base titration provides an overall assay value, while chromatographic methods like GC and IC are essential for quantifying specific impurities such as unreacted stearic acid and excess ammonia. Techniques like Karl Fischer titration, FTIR, and thermal analysis provide crucial information about water content, chemical identity, and thermal stability. When selecting a lubricant for pharmaceutical applications, a careful comparison of this compound with alternatives like magnesium stearate and sodium stearate is necessary, considering their respective impacts on critical tablet quality attributes such as hardness, disintegration, and dissolution. This guide provides the foundational knowledge and experimental frameworks to enable researchers and drug development professionals to make informed decisions regarding the quality control and application of this compound.
References
comparative thermal analysis of different metal stearates
A Comparative Guide to the Thermal Properties of Metal Stearates
For researchers, scientists, and drug development professionals, understanding the thermal behavior of excipients is critical for formulation development, risk assessment, and manufacturing process optimization. Metal stearates, a widely used class of lubricants and release agents, exhibit distinct thermal profiles that can significantly impact their performance and the quality of the final drug product. This guide provides a comparative thermal analysis of common metal stearates, supported by experimental data, to aid in the selection of the most appropriate agent for a given application.
Comparative Thermal Analysis Data
The thermal properties of metal stearates, primarily their melting point and decomposition temperature, are key indicators of their stability and suitability for various pharmaceutical processes, such as high-shear granulation and tablet compression. The following table summarizes the key thermal events for zinc stearate, calcium stearate, magnesium stearate, and aluminum stearate as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Metal Stearate | Melting Point (°C) | Onset of Decomposition (°C) | Key Thermal Events & Observations |
| Zinc Stearate | ~120 - 130 | ~350 | Exhibits a sharp melting endotherm. Decomposition occurs in a single step, leading to the formation of zinc oxide. |
| Calcium Stearate | ~145 - 160 | ~360 | Often shows a dehydration step below 120°C. The decomposition process can be complex, involving the formation of calcium carbonate as an intermediate before yielding calcium oxide at higher temperatures.[1] |
| Magnesium Stearate | ~110 - 140 | ~330 | The thermal behavior is highly dependent on its hydration state (mono-, di-, or trihydrate), which can result in multiple endothermic events below 150°C. Decomposition proceeds to form magnesium oxide. |
| Aluminum Stearate | ~110 - 120 | ~300 | Tends to have a lower melting point and decomposition temperature compared to other common metal stearates. The decomposition can be a multi-step process. |
Experimental Protocols
To ensure accurate and reproducible data for the comparative thermal analysis of metal stearates, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the metal stearate powder into a standard aluminum or ceramic TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.[2]
-
-
Data Analysis: Determine the onset of decomposition as the temperature at which a significant weight loss begins, typically calculated using the tangent method on the TGA curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and other thermal events.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the metal stearate powder into a hermetically sealed aluminum DSC pan.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.[2]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 200 °C at a heating rate of 10 °C/min.[2]
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.
Visualizing the Process
To further elucidate the experimental and chemical processes, the following diagrams are provided.
Caption: Experimental workflow for thermal analysis.
Caption: General thermal decomposition of metal stearates.
References
evaluating the biodegradability of ammonium stearate versus synthetic surfactants
A comprehensive comparison for researchers and drug development professionals.
The environmental fate of chemical compounds is a critical consideration in modern research and development. For scientists and professionals in drug development, selecting excipients and reagents with favorable environmental profiles is increasingly important. This guide provides a detailed comparison of the biodegradability of ammonium stearate, a soap-type surfactant, with common synthetic surfactants, supported by experimental data and methodologies.
Executive Summary
This compound, a salt of a naturally occurring fatty acid, is readily biodegradable. In aqueous solutions, it dissociates into ammonium and stearate ions. The stearate ion, a long-chain fatty acid, is rapidly and extensively broken down by microorganisms through the well-established beta-oxidation pathway. In contrast, the biodegradability of synthetic surfactants varies considerably depending on their chemical structure. While many modern synthetic surfactants are designed to be readily biodegradable, some exhibit slower degradation rates or the potential to form persistent metabolites. This guide presents available data from standardized biodegradability tests to facilitate an informed comparison.
Data Presentation: A Comparative Analysis
The following table summarizes the ready biodegradability of this compound and several widely used synthetic surfactants based on the internationally recognized OECD 301B test (CO2 Evolution). This test measures the percentage of a substance that is mineralized to CO2 by microorganisms over a 28-day period. A substance is considered "readily biodegradable" if it achieves a biodegradation level of ≥60% within this timeframe.
| Substance | Surfactant Type | OECD 301B Result (% Biodegradation in 28 days) | Readily Biodegradable? |
| This compound (inferred from Stearic Acid) | Anionic (Soap) | Expected to be >60% | Yes |
| Linear Alkylbenzene Sulfonate (LAS) | Anionic | 66.7 - 94%[1] | Yes |
| Sodium Lauryl Ether Sulfate (SLES) | Anionic | >60% (OECD 301 compliant) | Yes |
| Alcohol Ethoxylate (C12-15) | Non-ionic | 72% - 88% | Yes |
| Cocamidopropyl Betaine | Amphoteric | Information not readily available | - |
Note: Specific OECD 301B data for this compound was not found. However, as it dissociates into stearic acid, a readily biodegradable fatty acid, it is expected to meet the criteria for ready biodegradability.
Experimental Protocols: OECD 301B - CO2 Evolution Test
The OECD 301B test is a stringent method for assessing the ready biodegradability of organic compounds in an aerobic aqueous medium.[2]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the chemical formula of the substance.
Key Parameters:
-
Inoculum: Mixed population of microorganisms from a sewage treatment plant.
-
Test Duration: 28 days.
-
Temperature: 22 ± 2 °C.
-
Measurement: CO2 production is monitored throughout the test.
-
Pass Level: ≥ 60% of ThCO2 evolved within a 10-day window during the 28-day test period.
Biodegradation Pathway of this compound
In an aqueous environment, this compound dissociates into an ammonium ion (NH₄⁺) and a stearate ion (C₁₈H₃₅O₂⁻). The ammonium ion can be utilized by microorganisms as a nitrogen source. The stearate ion, a saturated fatty acid, undergoes aerobic biodegradation primarily through the beta-oxidation pathway.
Beta-Oxidation of Stearic Acid
Beta-oxidation is a cyclical metabolic process that occurs in the mitochondria of eukaryotic cells and the cytosol of prokaryotes.[3][4] In this pathway, the fatty acid chain is sequentially shortened by two carbon atoms per cycle, generating acetyl-CoA, NADH, and FADH₂. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for further oxidation to CO₂ and water, releasing energy in the form of ATP.
Caption: Aerobic biodegradation of stearic acid via beta-oxidation.
Experimental Workflow: OECD 301B Test
The following diagram illustrates the general workflow for conducting an OECD 301B biodegradability test.
Caption: General workflow for the OECD 301B ready biodegradability test.
Conclusion
The available data strongly supports the classification of this compound as a readily biodegradable substance. Its degradation pathway via beta-oxidation is a fundamental and efficient metabolic process in a wide range of microorganisms. While many modern synthetic surfactants, such as Linear Alkylbenzene Sulfonates and Alcohol Ethoxylates, are also designed to be readily biodegradable, their complex chemical structures can sometimes lead to more intricate degradation pathways. For researchers and drug development professionals prioritizing environmental considerations, this compound represents a favorable choice due to its derivation from a natural fatty acid and its straightforward, well-understood biodegradation route. The selection of any surfactant should, however, be based on a comprehensive evaluation of its performance characteristics, toxicological profile, and environmental fate.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ammonium Stearate
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as ammonium stearate, is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring adherence to regulatory standards and promoting a culture of safety within your organization.
Immediate Safety and Handling Precautions
This compound is a combustible solid that is incompatible with strong oxidizing agents and strong acids. When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. In the event of a spill, the material should be carefully collected and placed in a suitable, closed container for disposal. Avoid creating dust, and ensure adequate ventilation.
Quantitative Data for this compound Disposal
While specific quantitative disposal limits for this compound are not widely established and can vary based on local regulations, the following table outlines general hazard and exposure information that informs disposal decisions. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific quantitative limits.
| Parameter | Value/Information | Source/Guideline |
| RCRA Hazardous Waste | Not explicitly listed, but may be considered hazardous depending on the characteristics and any contaminants. | EPA |
| Incompatible Substances | Strong oxidizing agents, Strong acids | Safety Data Sheet |
| Hazardous Decomposition | Carbon oxides, Ammonia | Safety Data Sheet |
| Personal Protective Equipment | Chemical-resistant gloves, Safety goggles, Lab coat | General Lab Safety |
Detailed Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. This protocol outlines the necessary steps for proper disposal, from initial waste identification to final removal by a licensed service.
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify the waste as "this compound."
-
Check for Contamination: Determine if the this compound waste is mixed with other chemicals. If so, all components must be identified.
-
Segregate Waste: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids. It should be stored in a designated waste accumulation area, separate from other chemical waste streams.
Step 2: Proper Labeling and Containment
-
Select a Suitable Container: Use a clean, dry, and compatible container with a secure lid. The container must be in good condition, free from leaks or cracks.
-
Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
A clear indication of the hazards (e.g., "Irritant").
-
Step 3: Storage and Accumulation
-
Secure Storage: Store the labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Monitor Accumulation: Be aware of the accumulation time limits for hazardous waste as stipulated by your institution and local regulations.
Step 4: Arrange for Professional Disposal
-
Contact EHS: When the container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Documentation: Complete any required waste disposal forms, providing accurate information about the waste composition.
-
Schedule Pickup: Arrange for a scheduled pickup of the waste by the authorized disposal service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Comprehensive Safety and Handling Guide for Ammonium Stearate
For laboratory personnel, including researchers, scientists, and drug development professionals, a thorough understanding of safety protocols for handling chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ammonium Stearate, encompassing operational procedures and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as causing serious eye irritation.[1][2] It is important to be aware of its potential hazards before handling.
GHS Classification:
| Hazard Class | Category |
| Serious eye damage/eye irritation | Category 2[2][3] |
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If eye irritation persists: Get medical advice/attention.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary when splashing or spraying is possible.[3] |
| Skin Protection | Wear chemical-impermeable gloves.[1] The type of glove material should be selected based on the specific workplace conditions. Standard work clothing, long-sleeved clothing, and an apron are also recommended.[3][5] |
| Respiratory Protection | In well-ventilated areas or if used in a fume hood, respiratory protection is not normally required.[5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.
Handling:
-
Handle in a well-ventilated place.[1]
-
Use non-sparking tools.[1]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Protect from freezing.[3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops and persists.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Spill and Leak Procedures:
-
Evacuate personnel to safe areas.[1]
-
Use personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[1]
Disposal Considerations
Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[1]
Physical and Chemical Properties
| Property | Value |
| Appearance | White to yellow paste or liquid.[2][6] |
| Odor | Weak ammonia odor.[6] |
| Solubility in Water | Slightly soluble.[1] |
| Reactivity | Stable under recommended storage conditions.[5] Avoid contact with strong oxidizing agents and strong acids.[5] Hazardous decomposition products include oxides of carbon and nitrogen, and ammonia.[3] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
